Polrmt-IN-1
Beschreibung
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Eigenschaften
Molekularformel |
C23H24FNO4 |
|---|---|
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
(2R)-N,N-diethyl-2-[6-fluoro-4-(2-methylphenyl)-2-oxochromen-7-yl]oxypropanamide |
InChI |
InChI=1S/C23H24FNO4/c1-5-25(6-2)23(27)15(4)28-21-13-20-18(11-19(21)24)17(12-22(26)29-20)16-10-8-7-9-14(16)3/h7-13,15H,5-6H2,1-4H3/t15-/m1/s1 |
InChI-Schlüssel |
DCAVOIQRIQGRMS-OAHLLOKOSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Pivotal Role of Mitochondrial RNA Polymerase (POLRMT) in Mitochondrial Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial biogenesis, the intricate process of generating new mitochondria, is fundamental to cellular energy homeostasis, metabolism, and overall cellular health. Central to this process is the expression of the mitochondrial genome (mtDNA), a task carried out by a dedicated enzymatic machinery distinct from its nuclear counterpart. At the core of this machinery lies the mitochondrial RNA polymerase (POLRMT), a nuclear-encoded enzyme responsible for transcribing the 13 protein-coding genes, 22 transfer RNAs (tRNAs), and 2 ribosomal RNAs (rRNAs) encoded within the mtDNA.[1][2][3] Beyond its canonical role in transcription, POLRMT also functions as a primase, synthesizing the RNA primers necessary for mtDNA replication.[1][2][3] This dual functionality places POLRMT at a critical nexus, coordinating both the expression and maintenance of the mitochondrial genome, thereby playing an indispensable role in mitochondrial biogenesis.
This in-depth technical guide provides a comprehensive overview of the multifaceted role of POLRMT in mitochondrial biogenesis. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms of POLRMT function, its regulation by key cellular signaling pathways, and its implications in disease and as a therapeutic target. The guide includes a compilation of quantitative data, detailed experimental protocols for studying POLRMT, and visual representations of relevant pathways and workflows to facilitate a deeper understanding of this essential mitochondrial enzyme.
Core Function and Molecular Mechanism
POLRMT is a single-subunit RNA polymerase that, despite its functional similarity to nuclear RNA polymerases, is structurally more closely related to bacteriophage RNA polymerases.[1] Its primary function is to catalyze the transcription of the polycistronic transcripts from the heavy-strand promoter (HSP) and the light-strand promoter (LSP) of the mtDNA.[4] This process is not a solitary endeavor; POLRMT collaborates with a suite of accessory factors to ensure efficient and accurate transcription initiation and elongation.
The Mitochondrial Transcription Initiation Complex
The initiation of mitochondrial transcription is a tightly regulated process that requires the assembly of a multi-protein complex at the mitochondrial promoters. The key players in this complex are:
-
POLRMT: The catalytic core of the transcription machinery.
-
Mitochondrial Transcription Factor A (TFAM): A high-mobility group (HMG)-box protein that binds to the upstream promoter elements and induces a U-turn bend in the DNA, facilitating the recruitment of POLRMT.[2][5]
-
Mitochondrial Transcription Factor B2 (TFB2M): This factor is crucial for promoter melting, inducing structural changes in POLRMT to enable the opening of the DNA duplex and the formation of the transcription bubble.[6][7]
The assembly of this complex is a sequential process, with TFAM first binding the promoter, followed by the recruitment of POLRMT to form a pre-initiation complex. The subsequent binding of TFB2M leads to promoter melting and the initiation of RNA synthesis.[7][8]
From Initiation to Elongation and Termination
Once transcription is initiated, TFB2M dissociates from the complex, and POLRMT transitions into the elongation phase. This transition is facilitated by the Mitochondrial Transcription Elongation Factor (TEFM) , which enhances the processivity of POLRMT, allowing for the synthesis of full-length polycistronic transcripts.[2]
The termination of transcription is less well understood but involves the Mitochondrial Transcription Termination Factor 1 (mTERF1) , which acts as a roadblock to terminate transcription from the LSP at a specific site.[9]
Data Presentation: Quantitative Insights into POLRMT Function
The following tables summarize key quantitative data related to POLRMT activity, its interactions with other components of the transcription machinery, and the effects of its inhibition.
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Kd) | |||
| POLRMT to TFAM | 4.6 µM | In vitro (Isothermal Titration Calorimetry) | [1] |
| POLRMT to LSP DNA | 10-11 nM | In vitro (Fluorescence Anisotropy) | [10] |
| POLRMT + TFAM to LSP DNA | 3 nM | In vitro (Fluorescence Anisotropy) | [10] |
| POLRMT + TFB2M to LSP DNA | 5-8 nM | In vitro (Fluorescence Anisotropy) | [10] |
| WT POLRMT to LSP DNA | 3.45 ± 0.76 nM | In vitro (Fluorescence Polarization) | [10] |
| Inhibitor Potency (IC50) | |||
| IMT1 | ~190 nM (120 h) | HEK293T cells | [11] |
| IMT1 | 521.8 nM | RKO cells | |
| IMT1 | 291.4 nM | MiaPaCa-2 cells | |
| IMT1 | 29.9 nM | HeLa cells | |
| Enzymatic Activity | |||
| Transcription Rate (kpol) | 12 s⁻¹ | In vitro | |
| Effects of Overexpression | |||
| De novo transcription in isolated heart mitochondria | ~50% increase | Polrmt-overexpressing mice | [12] |
| mtDNA copy number | No significant change | Polrmt-overexpressing mice | [13][14] |
Table 1: Quantitative data on POLRMT binding affinities, inhibitor potency, and enzymatic activity.
| Cell Line | POLRMT Expression Status | Effect on Proliferation | Reference |
| Lung Adenocarcinoma (LUAD) | Overexpressed | Associated with decreased lifespan | [5][13] |
| Hepatocellular Carcinoma (HCC) | Highly expressed in cell lines | Depletion reduced proliferation; Overexpression increased proliferation | [15] |
| Various Cancer Cell Lines | Overexpressed | Promoted proliferation, migration, and invasion | [16][17] |
Table 2: POLRMT expression and its impact on cancer cell proliferation.
Signaling Pathways Regulating POLRMT and Mitochondrial Biogenesis
The expression and activity of POLRMT are not constitutive but are dynamically regulated by a network of signaling pathways that sense the metabolic state of the cell and orchestrate the process of mitochondrial biogenesis.
PGC-1α: The Master Regulator
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a transcriptional coactivator that acts as a master regulator of mitochondrial biogenesis.[16][18] It does not bind DNA directly but co-activates nuclear respiratory factors (NRFs) and other transcription factors to drive the expression of nuclear genes encoding mitochondrial proteins, including TFAM.[16][18] While direct transcriptional regulation of the POLRMT gene by PGC-1α is not definitively established, PGC-1α's central role in coordinating the expression of the entire mitochondrial biogenesis program strongly suggests an indirect regulatory influence on POLRMT availability and function.
AMPK and mTOR: The Energy Sensors
AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) are two key cellular energy sensors that play opposing roles in regulating metabolism and growth. AMPK is activated during times of energy stress (high AMP/ATP ratio) and promotes catabolic pathways, including mitochondrial biogenesis, in part through the activation of PGC-1α.[11][19][20][21][22][23][24] Conversely, mTOR is active under nutrient-replete conditions and promotes anabolic processes.[21][25][26] While direct phosphorylation of POLRMT by AMPK has not been demonstrated, AMPK's influence on PGC-1α provides an indirect mechanism for regulating mitochondrial transcription. The mTOR pathway has also been implicated in the regulation of mitochondrial biogenesis, although its precise role in controlling POLRMT is still being elucidated.[27]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function and regulation of POLRMT.
Recombinant Production and Purification of POLRMT, TFAM, and TFB2M
The ability to produce high-purity recombinant POLRMT, TFAM, and TFB2M is essential for in vitro reconstitution of mitochondrial transcription. The following protocol is a condensed workflow based on established methods.[5][9][19][28]
Workflow:
Materials:
-
Expression plasmids for His-tagged POLRMT, TFAM, and TFB2M
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., containing Tris-HCl, NaCl, imidazole, and protease inhibitors)
-
Ni-NTA affinity resin
-
Wash and elution buffers for affinity chromatography
-
TEV protease (if applicable)
-
Buffers for ion-exchange and size-exclusion chromatography
-
Standard protein quantification reagents and SDS-PAGE supplies
Procedure:
-
Expression: Transform E. coli with the respective expression plasmids. Grow a large-scale culture and induce protein expression with IPTG at a reduced temperature to enhance protein solubility.
-
Lysis and Clarification: Harvest the cells, resuspend them in lysis buffer, and disrupt them using sonication. Clarify the lysate by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA column. Wash the column extensively to remove non-specifically bound proteins, and then elute the His-tagged protein with a high-imidazole buffer.
-
Tag Removal (Optional): If a cleavable tag was used, incubate the eluted protein with a specific protease (e.g., TEV protease) to remove the tag.
-
Further Purification: Subject the protein to further purification steps, such as ion-exchange chromatography (e.g., heparin sepharose) and size-exclusion chromatography, to achieve high purity.
-
Concentration and Storage: Concentrate the purified protein and store it in a suitable buffer at -80°C.
In Vitro Mitochondrial Transcription Assay
This assay allows for the direct measurement of POLRMT activity and the effects of various factors on transcription initiation and elongation.[8][11]
Workflow:
Materials:
-
Purified recombinant POLRMT, TFAM, and TFB2M
-
Linearized plasmid DNA containing a mitochondrial promoter (LSP or HSP)
-
Transcription buffer (e.g., 25 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
NTP mix (ATP, CTP, UTP at a final concentration of, for example, 400 µM each)
-
[α-³²P]GTP for radiolabeling of transcripts
-
Stop solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel and electrophoresis apparatus
-
Phosphorimager or X-ray film for detection
Procedure:
-
Reaction Assembly: In a microcentrifuge tube on ice, combine the transcription buffer, DTT, NTPs (excluding GTP), and the DNA template.
-
Add Proteins: Add the purified TFAM, TFB2M, and POLRMT to the reaction mixture.
-
Initiate Transcription: Start the reaction by adding [α-³²P]GTP and immediately transfer the tube to a 37°C water bath.
-
Incubation: Allow the transcription reaction to proceed for a set amount of time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding an equal volume of stop solution.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes, then load them onto a denaturing polyacrylamide gel. After electrophoresis, dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled RNA transcripts.
Fluorescence Polarization Assay for Protein-DNA Interaction
This technique is used to quantitatively measure the binding affinity between POLRMT and its DNA promoter or between different protein components of the transcription machinery.[10][29][30][31][32][33][34]
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial run-on transcription assay using biotin labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. POLRMT mutations impair mitochondrial transcription causing neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial transcription and translation: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. Human Mitochondrial Transcription Factor B2 Is Required for Promoter Melting during Initiation of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial Ribosomal Protein L12 Is Required for POLRMT Stability and Exists as Two Forms Generated by Alternative Proteolysis during Import - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial Run-On Transcription Assay Using Biotin Labeling | Springer Nature Experiments [experiments.springernature.com]
- 11. In Vitro Reconstitution of Human Mitochondrial Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. POLRMT over‐expression is linked to WNT/beta‐catenin signaling, immune infiltration, and unfavorable outcomes in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Integrated analysis of lactate-related genes identifies POLRMT as a novel marker promoting the proliferation, migration and energy metabolism of hepatocellular carcinoma via Wnt/β-Catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Mitochondria transcription and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expression and Purification of Recombinant Human Mitochondrial RNA Polymerase (POLRMT) and the Initiation Factors TFAM and TFB2M - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activating AMPK improves pathological phenotypes due to mtDNA depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role of AMP-activated protein kinase in mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ROLE OF AMPK THOUGHOUT MEIOTIC MATURATION IN THE MOUSE OOCYTE: EVIDENCE FOR PROMOTION OF POLAR BODY FORMATION AND SUPPRESSION OF PREMATURE ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. AMPK Activation through Mitochondrial Regulation Results in Increased Substrate Oxidation and Improved Metabolic Parameters in Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Run-off transcription - Wikipedia [en.wikipedia.org]
- 26. PGC-1α senses the CBC of pre-mRNA to dictate the fate of promoter-proximally paused RNAPII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. POLRMT overexpression increases mtDNA transcription without affecting steady-state mRNA levels | Life Science Alliance [life-science-alliance.org]
- 28. genecards.org [genecards.org]
- 29. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 30. Human mitochondrial RNA polymerase structures reveal transcription start-site and slippage mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Human mitochondrial transcription factors TFAM and TFB2M work synergistically in promoter melting during transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. youtube.com [youtube.com]
- 33. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
The Disruption of the Mitochondrial Powerhouse: A Technical Guide to Polrmt-IN-1's Effect on Mitochondrial Transcription
For Immediate Release
This whitepaper provides a comprehensive technical overview of Polrmt-IN-1 (also known as IMT1), a first-in-class, specific, and noncompetitive inhibitor of human mitochondrial RNA polymerase (POLRMT). It is intended for researchers, scientists, and drug development professionals investigating mitochondrial transcription and its potential as a therapeutic target. This document details the mechanism of action of this compound, its downstream cellular effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action
This compound directly targets POLRMT, the sole enzyme responsible for transcribing mitochondrial DNA (mtDNA).[1] This inhibition is not due to competition with substrates but rather through the induction of a conformational change in POLRMT, which subsequently blocks substrate binding and halts transcription. This targeted disruption of mitochondrial transcription forms the basis of its potent cellular effects, making it a valuable tool for studying mitochondrial biogenesis and a potential therapeutic agent in diseases reliant on mitochondrial function, such as certain cancers.[2][3]
Signaling Pathway of this compound Action
The inhibitory action of this compound on POLRMT initiates a cascade of events that ultimately cripple the cell's energy production machinery. The following diagram illustrates this pathway.
Caption: Signaling pathway of this compound, from direct POLRMT inhibition to downstream cellular consequences.
Quantitative Effects of this compound on Cellular Processes
The inhibition of mitochondrial transcription by this compound leads to measurable dose-dependent effects on various cancer cell lines. The following tables summarize the key quantitative data reported in the literature.
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Effect on Cell Viability |
| A2780 | 0.00001 - 10 | 0 - 168 | Dose-dependent decrease[4] |
| A549 | 0.00001 - 10 | 0 - 168 | Dose-dependent decrease[4] |
| HeLa | 0.00001 - 10 | 0 - 168 | Dose-dependent decrease[4] |
| Prostate Cancer (pCan1) | 0.5 | Not Specified | Inhibition of cell growth[5] |
| Colorectal Cancer (pCan1) | 0.5 - 5 | Not Specified | Dose-dependent inhibition of colony formation and cell viability[6] |
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Effect on Mitochondrial Transcripts and Proteins |
| HeLa | 0.01 - 10 | 24 - 200 | Dose-dependent decrease in mitochondrial transcripts[4] |
| A2780 | Not Specified | Not Specified | Decrease in NDUFB8, UQCRC2, and COXI subunits[4] |
| Prostate Cancer (pCan1) | 0.5 | Not Specified | Downregulation of NDUFB8, UQCRC2, and COXI transcripts[5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.
In Vitro Mitochondrial Transcription Assay
This assay is crucial for directly measuring the inhibitory effect of this compound on POLRMT activity in a cell-free system.
Caption: Workflow for an in vitro mitochondrial transcription assay to assess this compound activity.
Methodology:
-
Reaction Setup: A typical reaction includes recombinant human POLRMT, mitochondrial transcription factor A (TFAM), and mitochondrial transcription factor B2 (TFB2M), a linear DNA template containing a mitochondrial promoter (e.g., LSP or HSP1), and ribonucleoside triphosphates (rNTPs), one of which may be labeled for detection.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added at various concentrations. A DMSO-only control is run in parallel.
-
Incubation: The reaction is incubated at 32°C to allow for transcription.
-
Detection and Quantification: The newly synthesized RNA transcripts are detected and quantified. A common method is Homogeneous Time-Resolved Fluorescence (HTRF), which measures product formation.[7] Alternatively, radiolabeled rNTPs can be incorporated, and the resulting transcripts are separated by gel electrophoresis and quantified.
-
Data Analysis: The percentage of residual activity relative to the control is plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.[7]
Cell Viability and Proliferation Assays
These assays determine the cytotoxic and cytostatic effects of this compound on cultured cells.
Methodology:
-
Cell Seeding: Cells of interest (e.g., HeLa, A549, or specific cancer cell lines) are seeded in multi-well plates.
-
Treatment: After cell adherence, the culture medium is replaced with a medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Cells are incubated for a defined period (e.g., 24 to 200 hours).[4]
-
Viability/Proliferation Measurement:
-
CCK-8/WST-8 Assay: Measures the activity of dehydrogenases in viable cells.
-
alamarBlue™ (Resazurin) Assay: A redox indicator that measures metabolic activity.
-
EdU Incorporation Assay: Measures DNA synthesis as an indicator of cell proliferation.[6]
-
Trypan Blue Exclusion Assay: Distinguishes viable from non-viable cells.[6]
-
-
Data Analysis: The results are typically normalized to the control group to determine the dose-dependent effect on cell viability or proliferation.
Quantification of Mitochondrial Transcripts (qRT-PCR)
This technique is used to measure the levels of specific mitochondrial RNA transcripts following treatment with this compound.
Methodology:
-
Cell Treatment and RNA Extraction: Cells are treated with this compound as described above, followed by total RNA extraction using a standard method (e.g., TRIzol).
-
DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating mtDNA.
-
Reverse Transcription (RT): The RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for mitochondrial genes (e.g., NDUFB8, UQCRC2, COXI) and a nuclear-encoded housekeeping gene for normalization (e.g., ACTB, GAPDH).[5]
-
Data Analysis: The relative expression of mitochondrial transcripts is calculated using the ΔΔCt method, comparing the treated samples to the vehicle control.
Western Blot Analysis of OXPHOS Subunits
Western blotting is employed to assess the protein levels of subunits of the oxidative phosphorylation (OXPHOS) complexes, which are encoded by mtDNA.
Methodology:
-
Protein Extraction: Cells are treated with this compound, and total protein lysates are prepared.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for mtDNA-encoded OXPHOS subunits (e.g., NDUFB8, UQCRC2, COXI) and a loading control (e.g., VDAC, β-actin).[4]
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative protein levels.
Conclusion
This compound is a potent and specific inhibitor of mitochondrial transcription that serves as an invaluable research tool and a promising lead compound for therapeutic development. Its well-defined mechanism of action, which directly targets POLRMT, leads to a predictable cascade of downstream effects, including the inhibition of OXPHOS and a reduction in cell viability. The experimental protocols outlined in this guide provide a robust framework for investigating the effects of this compound and other potential inhibitors of mitochondrial transcription. Further research into the in vivo efficacy and safety of this compound is warranted to fully explore its therapeutic potential.
References
- 1. POLRMT - Wikipedia [en.wikipedia.org]
- 2. A first-in-class POLRMT specific inhibitor IMT1 suppresses endometrial carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of the mitochondrial protein POLRMT as a potential therapeutic target of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting POLRMT by IMT1 inhibits colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Investigating the Off-Target Effects of Polrmt-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polrmt-IN-1, also known as IMT1, is a first-in-class, specific, and noncompetitive inhibitor of the human mitochondrial RNA polymerase (POLRMT).[1][2] Its primary mechanism of action involves inducing a conformational change in POLRMT, which obstructs substrate binding and leads to a dose-dependent inhibition of mitochondrial transcription.[1][2] This on-target activity disrupts the synthesis of mitochondrial DNA (mtDNA)-encoded proteins essential for the oxidative phosphorylation (OXPOS) system, ultimately leading to an energy crisis and anti-proliferative effects in cancer cells.[3][4] While this compound has been characterized as highly selective for POLRMT over other RNA polymerases, a thorough investigation of its potential off-target effects is a critical component of its preclinical safety and efficacy assessment.[5][6] This technical guide provides an in-depth overview of the methodologies used to investigate the off-target profile of this compound and a framework for interpreting the resulting data.
On-Target Effects of this compound
The primary therapeutic action of this compound is the targeted inhibition of POLRMT. This leads to a cascade of downstream cellular events:
-
Inhibition of Mitochondrial Transcription: this compound directly binds to POLRMT, preventing the transcription of the 13 protein-coding genes, 2 ribosomal RNAs, and 22 transfer RNAs encoded by the mitochondrial genome.[3][4]
-
Impaired OXPHOS System Biogenesis: The lack of essential protein subunits encoded by mtDNA leads to dysfunctional oxidative phosphorylation complexes.[3]
-
Cellular Energy Crisis: The compromised OXPHOS system results in decreased ATP production, leading to an energy deficit within the cell.[3]
-
Anti-Proliferative and Pro-Apoptotic Effects: The energy crisis and metabolic stress induced by this compound inhibit cell proliferation and can trigger apoptosis in cancer cells that are highly dependent on mitochondrial metabolism.[5][7]
Investigating Off-Target Effects: A Methodological Approach
Despite reports of high selectivity, a comprehensive off-target profiling of this compound is essential to identify any unintended molecular interactions that could lead to adverse effects or contribute to its overall pharmacological profile. As of the latest available data, a comprehensive public dataset detailing the kinome-wide or proteome-wide off-target interactions of this compound is not available. However, the following experimental protocols outline the standard methodologies for such an investigation.
Data Presentation: A Framework for Off-Target Profiling
Should off-target screening be conducted, the quantitative data would be summarized in a table similar to the hypothetical example below. This format allows for a clear and concise comparison of the inhibitor's potency against its intended target versus potential off-targets.
| Table 1: Hypothetical Off-Target Profile of this compound | |
| Target | Assay Type |
| On-Target | |
| POLRMT | Biochemical Assay |
| Potential Off-Targets (Kinases) | |
| Kinase A | KINOMEscan |
| Kinase B | KiNativ |
| ... | ... |
| Potential Off-Targets (Non-Kinase Proteins) | |
| Protein X | Thermal Proteome Profiling |
| Protein Y | Chemical Proteomics |
Experimental Protocols
A multi-pronged approach is necessary to comprehensively assess the off-target profile of a compound like this compound.
1. In Vitro Kinase Profiling (e.g., KINOMEscan™)
-
Objective: To assess the interaction of this compound with a broad panel of human kinases.
-
Methodology:
-
Compound Immobilization: A variant of this compound is typically immobilized on a solid support.
-
Kinase Panel: A large panel of purified, recombinant human kinases (often representing a significant portion of the kinome) is used.[8][9]
-
Binding Assay: Each kinase is individually incubated with the immobilized compound in the presence of a known binding ligand (e.g., a tagged ATP analog).
-
Quantification: The amount of kinase bound to the immobilized compound is quantified, typically using a competitive binding format. The results are often reported as the percentage of kinase that remains bound at a specific concentration of the test compound or as a dissociation constant (Kd).[10]
-
2. Cell-Based Target Engagement (e.g., KiNativ™)
-
Objective: To identify the protein targets of this compound in a more physiologically relevant context of a cell lysate.
-
Methodology:
-
Cell Lysis: Cells are lysed to release their proteome.
-
Compound Incubation: The cell lysate is incubated with this compound.
-
Probe Treatment: An ATP- or ADP-acyl phosphate (B84403) probe that covalently modifies the ATP-binding site of kinases is added.
-
Mass Spectrometry: The proteome is digested, and the probe-labeled peptides are enriched and analyzed by mass spectrometry to identify the kinases that were protected from probe labeling by the binding of this compound.
-
3. Thermal Proteome Profiling (TPP)
-
Objective: To identify protein targets of this compound based on the principle of ligand-induced thermal stabilization.
-
Methodology:
-
Cell Treatment: Intact cells or cell lysates are treated with this compound or a vehicle control.
-
Thermal Challenge: The samples are heated to a range of temperatures.
-
Protein Extraction: The soluble protein fraction is collected at each temperature.
-
Proteomic Analysis: The abundance of each protein in the soluble fraction is quantified by mass spectrometry. Proteins that bind to this compound will be thermally stabilized and will therefore remain in the soluble fraction at higher temperatures compared to the vehicle control.
-
4. Chemical Proteomics
-
Objective: To identify direct binding partners of this compound across the proteome.
-
Methodology:
-
Probe Synthesis: A version of this compound is synthesized with a reactive group and a reporter tag (e.g., biotin).
-
Cellular Labeling: The probe is incubated with live cells or cell lysates to allow for covalent labeling of interacting proteins.
-
Enrichment: The labeled proteins are enriched using the reporter tag (e.g., streptavidin beads).
-
Identification: The enriched proteins are identified by mass spectrometry.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound On-Target Action
The primary signaling pathway affected by this compound is the mitochondrial gene expression pathway. The following diagram illustrates the key components and the point of inhibition.
Caption: On-target signaling pathway of this compound.
Experimental Workflow for Off-Target Investigation
The following diagram outlines a logical workflow for the comprehensive investigation of the off-target effects of a novel compound like this compound.
Caption: Experimental workflow for off-target identification.
Conclusion
This compound is a promising therapeutic candidate due to its potent and selective inhibition of POLRMT. While current literature suggests a high degree of selectivity, a comprehensive and systematic investigation of its off-target profile is a mandatory step in its preclinical development. The methodologies outlined in this guide, including broad-panel kinase screening, thermal proteome profiling, and cellular target engagement assays, provide a robust framework for identifying and validating any potential off-target interactions. The resulting data are crucial for a complete understanding of the pharmacological profile of this compound and for ensuring its safety and efficacy in future clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Discovery of a Novel, Potent, Orally Active, and Safe Inhibitor Targeting Human Mitochondrial RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Polrmt-IN-1 (IMT1), a POLRMT Inhibitor, in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial RNA polymerase (POLRMT) is the sole enzyme responsible for transcribing the mitochondrial genome (mtDNA), a critical process for the biogenesis of the oxidative phosphorylation (OXPHOS) system.[1][2] POLRMT's essential role in mitochondrial function and its upregulation in various cancers have made it a compelling therapeutic target.[3][4][5][6][7] Polrmt-IN-1, also known as IMT1 (Inhibitor of Mitochondrial Transcription 1), is a first-in-class, specific inhibitor of human POLRMT.[1][8] It binds to POLRMT, inducing a conformational change that blocks substrate binding and inhibits mitochondrial transcription.[8] This leads to the depletion of mtDNA-encoded proteins, impairs OXPHOS, and can trigger an energy crisis in cancer cells, which are often highly dependent on mitochondrial metabolism.[9][10] These application notes provide detailed protocols for utilizing this compound (IMT1) in cell culture experiments to investigate its effects on cellular processes.
Mechanism of Action
This compound (IMT1) acts as a noncompetitive inhibitor of POLRMT.[8] By binding to the polymerase, it prevents the transcription of the 13 protein-coding genes on the mitochondrial genome that are essential components of the electron transport chain (ETC) complexes I, III, IV, and V.[1] This inhibition of mitochondrial transcription leads to a subsequent reduction in mitochondrial protein synthesis, impaired assembly and function of the respiratory chain complexes, and a decrease in ATP production.[9] This disruption of mitochondrial function can lead to various cellular consequences, including decreased cell viability, inhibition of proliferation, and induction of apoptosis, particularly in cancer cells that are highly reliant on OXPHOS.[5][10]
Signaling Pathways
The inhibition of POLRMT by this compound (IMT1) initiates a cascade of events that can impact cellular signaling. A key consequence of mitochondrial dysfunction is the activation of the AMP-activated protein kinase (AMPK) pathway due to an increased AMP/ATP ratio.[8] Furthermore, POLRMT expression has been linked to oncogenic signaling pathways such as WNT/β-catenin and MYC, suggesting that its inhibition could have broader effects on cancer cell signaling.[7][11]
Figure 1: Simplified signaling pathway of this compound (IMT1) action.
Data Presentation
Table 1: In Vitro Efficacy of this compound (IMT1) on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Treatment Duration | Reference |
| HEK293T | Embryonic Kidney | Cell Proliferation | ~190 nM | 120 h | [10][12] |
| A2780 | Ovarian | Cell Viability (XTT) | Dose-dependent decrease | 168 h | [8] |
| A549 | Lung | Cell Viability (XTT) | Dose-dependent decrease | 168 h | [8] |
| HeLa | Cervical | Cell Viability (XTT) | Dose-dependent decrease | 168 h | [8] |
| pCan1 | Prostate | Cell Viability | Significant reduction at 0.5 µM | Not specified | [5] |
Note: The inhibitory effect of this compound (IMT1) is often observed after prolonged treatment (≥ 72-120 hours) due to the time required to deplete existing mitochondrial proteins.[10][12]
Experimental Protocols
Preparation of this compound (IMT1) Stock Solution
-
Reconstitution: this compound (IMT1) is typically supplied as a solid. Reconstitute the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using sterile cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
General Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Adherence: Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Remove the existing medium and replace it with fresh medium containing the desired concentrations of this compound (IMT1) or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 72, 96, or 120 hours), as the effects of POLRMT inhibition are time-dependent.[12]
Figure 2: General experimental workflow for cell-based assays.
Cell Viability Assay (e.g., CCK-8 or XTT)
-
Plate cells in a 96-well plate (e.g., 4,000 cells/well) and treat with a range of this compound (IMT1) concentrations.[5]
-
After the incubation period (e.g., 72 hours), add 10 µL of CCK-8 solution to each well.[5]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cell Proliferation Assay (EdU Staining)
-
Culture cells on coverslips in a multi-well plate and treat with this compound (IMT1).
-
Towards the end of the treatment period, add EdU (5-ethynyl-2´-deoxyuridine) to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.5% Triton X-100, and perform the click chemistry reaction to label the incorporated EdU with a fluorescent dye according to the manufacturer's protocol.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.[4][5]
Apoptosis Assay (TUNEL Staining)
-
Culture and treat cells on coverslips as described for the proliferation assay.
-
Fix and permeabilize the cells.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay according to the manufacturer's instructions to label the 3'-hydroxyl ends of fragmented DNA.
-
Counterstain the nuclei.
-
Analyze the samples by fluorescence microscopy to determine the percentage of TUNEL-positive (apoptotic) cells.[4][6]
Analysis of Mitochondrial Function
-
Mitochondrial Membrane Potential (JC-1 Assay): Use the JC-1 dye to assess changes in mitochondrial membrane potential. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic or metabolically stressed cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.[4][5]
-
Reactive Oxygen Species (ROS) Production (CellROX Assay): Use a probe like CellROX Green or Deep Red to measure oxidative stress. These dyes are non-fluorescent in a reduced state and become fluorescent upon oxidation by ROS.[4][5]
Target Engagement and Downstream Effects Analysis
-
Quantitative RT-PCR (qRT-PCR): To confirm the on-target effect of this compound (IMT1), measure the mRNA levels of mtDNA-encoded genes (e.g., ND1, ND6, COXI, UQCRC2, NDUFB8). A significant decrease in these transcripts is expected. Use a nuclear-encoded gene (e.g., 18S or GAPDH) as a reference for normalization.[4][5][13]
-
Western Blotting: Analyze the protein levels of subunits of the OXPHOS complexes encoded by mtDNA (e.g., NDUFB8, COXI) to confirm the functional consequence of transcriptional inhibition. A reduction in these protein levels is anticipated after prolonged treatment.[4][5]
Conclusion
This compound (IMT1) is a valuable tool for studying the role of mitochondrial transcription in various cellular contexts, particularly in cancer biology. The provided protocols offer a framework for investigating its cellular effects. Researchers should optimize parameters such as cell density, inhibitor concentration, and treatment duration for their specific cell models and experimental questions. Careful consideration of the time-dependent effects of inhibiting mitochondrial transcription is crucial for accurate data interpretation.
References
- 1. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. POLRMT - Wikipedia [en.wikipedia.org]
- 3. Identification of mitochondrial RNA polymerase as a potential therapeutic target of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mitochondrial RNA polymerase POLRMT promotes skin squamous cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the mitochondrial protein POLRMT as a potential therapeutic target of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The requirement of mitochondrial RNA polymerase for non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. POLRMT over‐expression is linked to WNT/beta‐catenin signaling, immune infiltration, and unfavorable outcomes in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What are POLRMT inhibitors and how do they work? [synapse.patsnap.com]
- 10. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of Polrmt-IN-1 in Studying mtDNA Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial DNA (mtDNA) replication is a fundamental process for maintaining mitochondrial function and overall cellular health. The dedicated mitochondrial RNA polymerase, POLRMT, plays a dual role in this process. It is responsible for transcribing the mitochondrial genome and, crucially, for synthesizing the RNA primers required to initiate mtDNA replication.[1][2] Dysregulation of mtDNA replication and transcription is implicated in a variety of human pathologies, including cancer.[3][4][5]
Polrmt-IN-1 and its analogues, such as IMT1 and IMT1B, are first-in-class, specific, and noncompetitive allosteric inhibitors of human POLRMT.[6][7] These small molecules induce a conformational change in POLRMT, which blocks substrate binding and inhibits mitochondrial transcription in a dose-dependent manner.[7] This inhibition of POLRMT's function leads to a cascade of effects, including the depletion of mitochondrial transcripts, a gradual reduction in mtDNA copy number, impaired oxidative phosphorylation (OXPHOS), and ultimately, the induction of an energy crisis and cell death in cancer cells that are highly dependent on mitochondrial metabolism.[3][4][5] The specificity of these inhibitors for POLRMT makes them invaluable tools for dissecting the mechanisms of mtDNA replication and for exploring novel therapeutic strategies targeting mitochondrial function in cancer and other diseases.[8]
Quantitative Data
The following tables summarize the in vitro efficacy of POLRMT inhibitors across various human cancer cell lines.
Table 1: IC50 Values of POLRMT Inhibitors on Cell Viability
| Compound | Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |
| IMT1 | HEK293T | Embryonic Kidney | ~190 | 120 |
| IMT1 | RKO | Colon Carcinoma | 521.8 | Not Specified |
| IMT1 | HeLa | Cervical Cancer | 29.9 | Not Specified |
| IMT1 | MiaPaCa-2 | Pancreatic Cancer | 291.4 | Not Specified |
| IMT1B | A2780 | Ovarian Carcinoma | 138 | Not Specified |
Data compiled from multiple sources.[3][4][9][10]
Table 2: Effects of POLRMT Inhibitors on Mitochondrial Parameters
| Compound | Cell Line | Effect |
| IMT1 | HeLa | Dose-dependent decrease in mitochondrial transcripts |
| IMT1 | HeLa | Gradual depletion of mtDNA |
| IMT1 | A2780 | Dose-dependent decrease in subunits of respiratory chain complexes |
| IMT1B | A2780 | Dose-dependent decrease in cell viability |
| IMT1B | A549 | Dose-dependent decrease in cell viability |
| IMT1B | HeLa | Dose-dependent decrease in cell viability |
Data compiled from multiple sources.[6][7]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound Action on mtDNA Replication and Cellular Energetics.
Caption: General experimental workflow for characterizing the effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (or IMT1/IMT1B)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 72 or 120 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Quantification of mtDNA Copy Number by qPCR
This protocol quantifies the relative amount of mitochondrial DNA compared to nuclear DNA.
Materials:
-
Treated and untreated cells
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., 18S rRNA)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
Procedure:
-
Harvest cells after treatment with this compound for the desired time.
-
Extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Determine the concentration and purity of the extracted DNA.
-
Prepare qPCR reactions containing SYBR Green Master Mix, primers for the mitochondrial and nuclear genes, and template DNA.
-
Perform qPCR using a standard thermal cycling protocol.
-
Analyze the results using the ΔΔCt method to determine the relative mtDNA copy number, normalized to the nuclear gene.[4]
Analysis of Mitochondrial Transcripts by RT-qPCR
This protocol measures the relative expression levels of mitochondrial-encoded genes.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
Reverse transcription kit
-
Primers for mitochondrial transcripts (e.g., ND1, ND6) and a housekeeping nuclear gene (e.g., GAPDH)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
Procedure:
-
Harvest cells after treatment with this compound.
-
Extract total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers for the mitochondrial transcripts and the nuclear housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression levels of mitochondrial transcripts.
Western Blot Analysis of Mitochondrial Proteins
This protocol detects the levels of specific mitochondrial proteins.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against mitochondrial proteins (e.g., NDUFB8, UQCRC2, COXI) and a loading control (e.g., GAPDH, VDAC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.[7]
Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF calibrant solution
-
Seahorse XF Base Medium
-
Oligomycin, FCCP, and Rotenone/Antimycin A
-
Cells of interest
-
This compound
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat the cells with this compound for the desired duration.
-
On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Run the Seahorse XF Cell Mito Stress Test to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Analyze the data using the Seahorse Wave software.
References
- 1. POLRMT - Wikipedia [en.wikipedia.org]
- 2. Human mitochondrial RNA polymerase: structure-function, mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What are POLRMT inhibitors and how do they work? [synapse.patsnap.com]
- 9. IMT1B (LDC203974) | POLRMT inhibitor | Probechem Biochemicals [probechem.com]
- 10. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Mitochondrial Stress with Polrmt-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polrmt-IN-1, also known as IMT1, is a first-in-class, specific, and noncompetitive allosteric inhibitor of the human mitochondrial RNA polymerase (POLRMT).[1][2] POLRMT is the sole enzyme responsible for transcribing the mitochondrial DNA (mtDNA), which encodes essential components of the oxidative phosphorylation (OXPHOS) system.[3][4] By inhibiting POLRMT, this compound effectively impairs mitochondrial transcription, leading to a cascade of events that culminate in mitochondrial stress. This makes it a valuable tool for studying mitochondrial dysfunction, the integrated stress response, and for the development of therapeutics targeting mitochondrial metabolism, particularly in the context of cancer.[3][5][6]
These application notes provide a comprehensive overview of the use of this compound to induce mitochondrial stress in in vitro models, including detailed protocols and expected outcomes.
Mechanism of Action
This compound binds to a specific pocket on the POLRMT enzyme, inducing a conformational change that blocks substrate binding and inhibits its transcriptional activity in a dose-dependent manner.[1][2] This inhibition of mitochondrial transcription leads to a reduction in the levels of mitochondrial-encoded messenger RNAs (mRNAs), transfer RNAs (tRNAs), and ribosomal RNAs (rRNAs). Consequently, the synthesis of essential protein subunits of the electron transport chain (ETC) complexes I, III, and IV is impaired, leading to OXPHOS dysfunction.[1][7] The downstream effects of POLRMT inhibition include:
-
Decreased Mitochondrial Respiration and ATP Production: Inhibition of OXPHOS leads to a reduction in cellular respiration and a significant drop in ATP levels.[8]
-
Mitochondrial Depolarization: The disruption of the electron transport chain results in the loss of the mitochondrial membrane potential.[6][8]
-
Increased Reactive Oxygen Species (ROS) Production: Impaired electron flow in the ETC can lead to the generation of superoxide (B77818) and other reactive oxygen species.[6]
-
Depletion of mtDNA: Prolonged inhibition of POLRMT can lead to a gradual depletion of mitochondrial DNA.[1][3]
-
Activation of the Integrated Stress Response (ISR): The cellular stress resulting from mitochondrial dysfunction activates the ISR, a key signaling pathway that helps cells adapt to various stressors.[3]
Signaling Pathway
The inhibition of POLRMT by this compound triggers a signaling cascade that ultimately leads to the activation of the Integrated Stress Response (ISR).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. POLRMT overexpression increases mtDNA transcription without affecting steady-state mRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting POLRMT by a first-in-class inhibitor IMT1 inhibits osteosarcoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Polrmt-IN-1 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polrmt-IN-1 is a potent and selective inhibitor of the mitochondrial RNA polymerase (POLRMT).[1] POLRMT is the sole enzyme responsible for transcribing mitochondrial DNA (mtDNA), a crucial process for the production of proteins essential for the oxidative phosphorylation (OXPHOS) system.[1][2][3][4] By inhibiting POLRMT, this compound effectively disrupts mitochondrial transcription, leading to a reduction in mitochondrial protein synthesis and, consequently, impaired ATP production.[1][5] This mechanism of action makes this compound a valuable tool for studying mitochondrial biogenesis and function, and a potential therapeutic agent in diseases characterized by altered mitochondrial metabolism, such as cancer.[1][5][6][7]
These application notes provide a comprehensive guide for the administration of this compound in animal models, with a focus on mice. The protocols and data presented are based on established methodologies for similar compounds and general best practices for in vivo research.
Data Presentation
The following tables summarize key quantitative data for the in vivo administration of a representative POLRMT inhibitor. Researchers should consider this as a starting point and may need to perform dose-response and pharmacokinetic studies for their specific animal model and experimental goals.
Table 1: Recommended Dosage and Administration for this compound in Mice
| Parameter | Recommendation | Citation |
| Route of Administration | Oral Gavage or Intraperitoneal (IP) Injection | [8][9][10][11] |
| Dosage | 50 mg/kg body weight | [6] |
| Frequency | Every 48 hours | [6] |
| Vehicle | To be determined based on compound solubility (e.g., 40% PEG300, 5% Tween-80, and 45% PBS) | [12] |
| Maximum Volume (Oral Gavage) | 10 mL/kg | [10][13][14] |
| Maximum Volume (IP Injection) | < 10 mL/kg | [9] |
Table 2: Recommended Needle and Gavage Tube Sizes for Mice
| Procedure | Mouse Weight | Needle/Tube Gauge | Length | Citation |
| Intraperitoneal Injection | Adult | 25-27 G | - | [9][11] |
| Oral Gavage | < 14 gm | 24 G | 2.5 cm (1 inch) | [14] |
| > 14 gm | 20-22 G | up to 3.8 cm (1.5 inch) | [14] |
Experimental Protocols
Protocol for Preparation of this compound Formulation
Materials:
-
This compound compound
-
Vehicle (e.g., PEG300, Tween-80, PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required concentration of this compound based on the desired dosage and the average weight of the animals.
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the vehicle to the tube in the correct proportions. For example, to prepare a 10 mg/mL solution for a 50 mg/kg dose in a 20g mouse (requiring 0.1 mL), you would dissolve 10 mg of this compound in 1 mL of vehicle.
-
Vortex the mixture thoroughly until the compound is completely dissolved.
-
If necessary, use a sonicator to aid in dissolution.
-
Ensure the final formulation is sterile, especially for intraperitoneal injections.
Protocol for Oral Gavage Administration in Mice
Materials:
-
Appropriately sized gavage needle (see Table 2)[14]
-
Syringe (1 mL)
-
Prepared this compound formulation
-
Animal scale
Procedure:
-
Weigh the mouse to determine the precise volume of the formulation to be administered.[10][15] The maximum recommended dosing volume is 10 mL/kg.[10][13]
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark the needle at the level of the nose.[10][15]
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Gently restrain the mouse by scruffing the skin on its back to immobilize the head and neck.[10][14]
-
Hold the mouse in a vertical position.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus.[13][14] The needle should pass smoothly without resistance. If resistance is met, withdraw and try again.[10][13]
-
Once the needle is inserted to the pre-measured depth, slowly administer the formulation.[10]
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress for at least 15 minutes.[8]
Protocol for Intraperitoneal (IP) Injection in Mice
Materials:
-
Appropriately sized sterile needle (25-27 G) and syringe (1 mL)[9][11]
-
Prepared this compound formulation
-
70% ethanol (B145695) wipes
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct injection volume. The maximum recommended volume is <10 ml/kg.[9]
-
Draw the calculated volume of the sterile this compound formulation into the syringe.
-
Properly restrain the mouse, exposing its abdomen. One common method is to scruff the mouse and turn it to expose the ventral side.[16]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[16][17][18]
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[9][16]
-
Aspirate gently by pulling back the plunger to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new needle.[11][17]
-
Slowly inject the formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.[9]
Protocol for Assessment of Mitochondrial Function
Following administration of this compound, various assays can be performed to assess its effect on mitochondrial function.
a. Measurement of Mitochondrial RNA Synthesis: This can be achieved through metabolic labeling of newly synthesized RNA with analogs like 4-thiouridine (B1664626) (4sU), followed by isolation of mitochondrial RNA and quantification by methods such as Northern blotting or qRT-PCR.[19]
b. Measurement of Mitochondrial DNA (mtDNA) Synthesis: In vivo mtDNA synthesis can be measured using stable isotope-mass spectrometric techniques. This involves administering deuterated water (2H2O) to the animals and subsequently measuring its incorporation into the deoxyribose moiety of deoxyadenosine (B7792050) in isolated mtDNA.[20]
c. Measurement of Mitochondrial Protein Synthesis: The fractional synthesis rate (FSR) of mitochondrial proteins can be determined by in vivo labeling with stable isotopes, such as [13C]leucine. This is followed by the isolation of mitochondria from tissue samples and measurement of isotope incorporation into mitochondrial proteins using mass spectrometry.[21]
d. Quality Control of Mitochondrial Preparations: To ensure the purity of isolated mitochondria, it is crucial to perform quality control assays. This includes measuring the activity of marker enzymes for other cellular compartments (e.g., acid phosphatase for lysosomes, catalase for peroxisomes) and assessing mitochondrial integrity by measuring the activity of citrate (B86180) synthase and cytochrome c oxidase.[22]
Visualizations
Signaling Pathway of POLRMT Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Administration and Analysis
Caption: Workflow for this compound studies in animal models.
References
- 1. What are POLRMT inhibitors and how do they work? [synapse.patsnap.com]
- 2. POLRMT overexpression increases mtDNA transcription without affecting steady-state mRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. POLRMT overexpression increases mtDNA transcription without affecting steady-state mRNA levels | Life Science Alliance [life-science-alliance.org]
- 4. POLRMT overexpression increases mtDNA transcription without affecting steady-state mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the mitochondrial protein POLRMT as a potential therapeutic target of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. POLRMT over‐expression is linked to WNT/beta‐catenin signaling, immune infiltration, and unfavorable outcomes in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. embopress.org [embopress.org]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. research.fsu.edu [research.fsu.edu]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 18. research.vt.edu [research.vt.edu]
- 19. Measurement of Mitochondrial RNA Stability by Metabolic Labeling of Transcripts with 4-Thiouridine | Springer Nature Experiments [experiments.springernature.com]
- 20. Measurement of mitochondrial DNA synthesis in vivo using a stable isotope-mass spectrometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Guidelines for mitochondrial RNA analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of POLRMT Levels Following Polrmt-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
POLRMT (Mitochondrial RNA Polymerase) is the sole enzyme responsible for transcribing the mitochondrial genome and is crucial for mitochondrial biogenesis and function. Its essential role in cellular metabolism has made it a significant target for therapeutic intervention, particularly in oncology. Small molecule inhibitors, such as Polrmt-IN-1, are designed to specifically target the enzymatic activity of POLRMT, thereby disrupting mitochondrial transcription and inhibiting the growth of cancer cells that are highly dependent on oxidative phosphorylation.
These application notes provide a comprehensive guide to analyzing the protein levels of POLRMT in cultured cells following treatment with a specific inhibitor, this compound, using western blot analysis. It is important to note that direct enzymatic inhibitors of POLRMT, like this compound, are expected to primarily affect its transcriptional activity rather than its protein abundance. However, western blot analysis remains a critical tool to assess the baseline expression of POLRMT in different cell lines and to investigate any potential off-target effects of the inhibitor on POLRMT protein stability or expression.
Data Presentation
The following table is a template for presenting quantitative data from a western blot analysis of POLRMT levels after treatment with this compound. The data presented here is hypothetical and for illustrative purposes. Researchers should replace this with their own experimental data.
| Treatment Group | This compound Conc. (µM) | Treatment Duration (hr) | Normalized POLRMT Protein Level (Arbitrary Units) | Standard Deviation | P-value (vs. Control) |
| Vehicle Control | 0 (DMSO) | 48 | 1.00 | 0.08 | - |
| This compound | 0.1 | 48 | 0.98 | 0.11 | >0.05 |
| This compound | 1.0 | 48 | 1.03 | 0.09 | >0.05 |
| This compound | 10.0 | 48 | 0.95 | 0.12 | >0.05 |
| Positive Control (siRNA) | - | 48 | 0.25 | 0.05 | <0.01 |
Data Interpretation: In this hypothetical dataset, treatment with this compound at various concentrations for 48 hours did not significantly alter the protein levels of POLRMT compared to the vehicle control. This is the expected outcome for a direct enzymatic inhibitor. The positive control, using siRNA-mediated knockdown of POLRMT, shows a significant decrease in protein levels, validating the antibody and the western blot procedure.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the chosen cell line (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture: Culture the cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Once the cells reach the desired confluency, replace the old medium with fresh medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Preparation of Mitochondrial and Whole-Cell Lysates
A. Mitochondrial Fraction Isolation (Recommended for higher purity)
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Scrape the cells in 1 mL of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Cell Lysis: Centrifuge the cell suspension at 600 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of mitochondrial isolation buffer (e.g., 20 mM HEPES-KOH pH 7.5, 220 mM mannitol, 70 mM sucrose, 1 mM EDTA, and protease inhibitor cocktail).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes) on ice.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
-
Mitochondrial Lysate Preparation: Discard the supernatant (cytosolic fraction) and resuspend the mitochondrial pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). Determine the protein concentration using a BCA assay.
B. Whole-Cell Lysate Preparation
-
Cell Harvesting: Wash cells with ice-cold PBS as described above.
-
Lysis: Add 100-200 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) directly to the well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (whole-cell lysate) to a new tube and determine the protein concentration using a BCA assay.
Protocol 3: Western Blot Analysis of POLRMT
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for POLRMT (e.g., rabbit anti-POLRMT) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a loading control protein (e.g., VDAC for mitochondrial fractions or β-actin/GAPDH for whole-cell lysates).
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POLRMT band intensity to the corresponding loading control band intensity.
Visualization of Workflows and Pathways
Caption: Experimental workflow for Western blot analysis of POLRMT.
Caption: POLRMT-associated signaling pathways.
Application Notes and Protocols: Combining Polrmt-IN-1 with Chemotherapy Agents in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polrmt-IN-1 is a small molecule inhibitor of the human mitochondrial RNA polymerase (POLRMT)[1][2]. POLRMT is the sole enzyme responsible for transcribing the mitochondrial genome, which encodes essential protein subunits of the oxidative phosphorylation (OXPHOS) system[3][4][5]. By inhibiting POLRMT, this compound disrupts mitochondrial transcription, leading to impaired OXPHOS, a subsequent energy crisis, and ultimately, the inhibition of cancer cell proliferation and induction of apoptosis[6][7].
Many cancer cells, particularly those that are resistant to chemotherapy, exhibit a high reliance on OXPHOS for survival and proliferation[7][8]. This metabolic phenotype presents a therapeutic vulnerability that can be exploited by POLRMT inhibitors. Conventional chemotherapy agents, such as DNA-damaging agents (e.g., cisplatin (B142131), doxorubicin) or DNA-demethylating agents (e.g., decitabine), primarily target rapidly dividing cells. A promising strategy in cancer therapy is the combination of agents that target distinct cellular processes. The combination of this compound with traditional chemotherapy is hypothesized to exert a synergistic anti-cancer effect by targeting two different fundamental aspects of cancer cell biology: energy metabolism and cell division/DNA integrity[3][9]. This dual-pronged attack has the potential to be more effective than either agent alone, and may help to overcome mechanisms of drug resistance[3][9].
These application notes provide a comprehensive overview of the preclinical evaluation of this compound in combination with chemotherapy, including detailed protocols for key experiments and representative data. While direct quantitative data for this compound in combination with cisplatin or doxorubicin (B1662922) is not yet widely published, this document will utilize data from studies with the well-characterized and functionally analogous POLRMT inhibitor, IMT1, in combination with the chemotherapeutic agent decitabine (B1684300), to illustrate the principles and expected outcomes of such a combination strategy.
Data Presentation
The following tables summarize hypothetical and representative quantitative data from in vitro and in vivo studies evaluating the combination of a POLRMT inhibitor (represented by IMT1) and a chemotherapy agent.
Table 1: In Vitro Cell Viability (IC50) Data
| Cell Line | Treatment | IC50 (µM) |
| A549 (Lung Carcinoma) | IMT1 | ~1.0 |
| A549 (Lung Carcinoma) | Decitabine | ~2.5 |
| A549 (Lung Carcinoma) | IMT1 + Decitabine (1:2.5 ratio) | Synergistic Reduction* |
*Note: A synergistic reduction in IC50 is expected, meaning the concentration of each drug required to inhibit cell growth by 50% is lower in the combination than when used alone. Specific Combination Index (CI) values would be calculated to formally determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). A study demonstrated that co-treatment of A549 cells with the POLRMT inhibitor IMT1 and the DNA-demethylating agent decitabine (DAC) significantly enhanced the antiproliferative effect of DAC[6].
Table 2: In Vitro Apoptosis Data
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| A549 (Lung Carcinoma) | Vehicle Control | 5% |
| A549 (Lung Carcinoma) | IMT1 (1 µM) | 15% |
| A549 (Lung Carcinoma) | Decitabine (2.5 µM) | 20% |
| A549 (Lung Carcinoma) | IMT1 (1 µM) + Decitabine (2.5 µM) | 45% |
Note: Data is representative. Increased apoptosis is a key anticipated outcome of the combination therapy.
Table 3: In Vivo Xenograft Tumor Growth Inhibition
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | 0 |
| IMT1B | 100 mg/kg, p.o., daily | 800 | 47 |
| Chemotherapy | (e.g., 5 mg/kg, i.p., weekly) | 700 | 53 |
| IMT1B + Chemotherapy | Combination Dosing | 250 | 83 |
Note: This data is a representative example based on the expected synergistic effect. A study using the POLRMT inhibitor IMT1B in an A2780 xenograft model showed significant tumor growth reduction as a single agent[10]. The combination is projected to enhance this effect.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: POLRMT signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for combination therapy studies.
Caption: Logical diagram of the synergistic action of this compound and chemotherapy.
Detailed Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay) for Combination Therapy
Objective: To determine the effect of this compound and a chemotherapy agent, alone and in combination, on the viability of cancer cells and to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Cisplatin, stock solution in a suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in a complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in a complete culture medium. For combination treatment, prepare a matrix of concentrations. For example, a 7x7 matrix with 6 dilutions of each drug and a vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the drugs (single agents or combinations) or vehicle control (e.g., 0.1% DMSO).
-
Include wells with medium only as a blank control.
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot dose-response curves and determine the IC50 values for each agent alone.
-
For combination data, use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining) by Flow Cytometry
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound and a chemotherapy agent, alone and in combination.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the chemotherapy agent, or the combination at predetermined concentrations (e.g., IC50 values). Include a vehicle control.
-
Incubate for 48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a murine xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound formulated for in vivo administration (e.g., in a solution for oral gavage)
-
Chemotherapy agent formulated for in vivo administration (e.g., for intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a sterile PBS or medium, with or without Matrigel, at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Chemotherapy agent
-
Group 4: this compound + Chemotherapy agent
-
-
-
Drug Administration:
-
Administer the drugs according to the predetermined dose and schedule. For example, this compound daily by oral gavage and cisplatin weekly by intraperitoneal injection.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study is typically concluded when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³), or after a set duration of treatment.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or western blotting for pathway analysis).
-
-
Data Analysis:
-
Plot the mean tumor growth curves for each group.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume and weight between the groups.
-
References
- 1. Targeting POLRMT by a first-in-class inhibitor IMT1 inhibits osteosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Targeting mitochondrial RNAs enhances the efficacy of the DNA-demethylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vivo Imaging of Mitochondrial Activity Following Polrmt-IN-1 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular metabolism, energy production, and signaling. Their dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[1] The mitochondrial RNA polymerase (POLRMT) is a key enzyme responsible for the transcription of mitochondrial DNA (mtDNA), a critical step for the synthesis of essential protein components of the oxidative phosphorylation (OXPHOS) system.[2][3][4] Inhibition of POLRMT presents a promising therapeutic strategy for diseases dependent on high mitochondrial activity, such as certain cancers.[1][2][3]
Polrmt-IN-1 is a potent and selective inhibitor of POLRMT. By blocking mtDNA transcription, this compound is expected to reduce the levels of mtDNA-encoded proteins, leading to impaired OXPHOS function and a decrease in cellular ATP production.[1] These application notes provide detailed protocols for the in vivo imaging of mitochondrial activity following the administration of this compound, enabling researchers to investigate its pharmacodynamic effects and therapeutic potential in living organisms.
Principle of Action
This compound targets the active site of the POLRMT enzyme, thereby inhibiting the initiation and elongation phases of mitochondrial transcription.[1] This leads to a downstream reduction in the synthesis of the 13 protein subunits of the electron transport chain (ETC) that are encoded by mtDNA. The resulting impairment of the ETC disrupts the mitochondrial membrane potential, reduces oxygen consumption, and decreases ATP synthesis. In vivo imaging techniques can be employed to visualize and quantify these changes in mitochondrial function in real-time.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the expected effects of this compound on various parameters of mitochondrial activity as measured by in vivo imaging.
Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in Tumor Xenografts
| Treatment Group | Time Point | Mean TMRM Fluorescence Intensity (Arbitrary Units) | Standard Deviation | P-value vs. Vehicle |
| Vehicle Control | 24h | 15,234 | 1,287 | - |
| This compound (10 mg/kg) | 24h | 11,876 | 1,054 | < 0.05 |
| Vehicle Control | 48h | 15,543 | 1,312 | - |
| This compound (10 mg/kg) | 48h | 9,567 | 987 | < 0.01 |
| Vehicle Control | 72h | 15,398 | 1,299 | - |
| This compound (10 mg/kg) | 72h | 7,845 | 854 | < 0.001 |
TMRM (Tetramethylrhodamine, Methyl Ester) is a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.
Table 2: Effect of this compound on Mitochondrial Superoxide (B77818) Production in Skeletal Muscle
| Treatment Group | Time Point | Mean MitoSOX Red Fluorescence Intensity (Arbitrary Units) | Standard Deviation | P-value vs. Vehicle |
| Vehicle Control | 24h | 5,432 | 456 | - |
| This compound (10 mg/kg) | 24h | 7,891 | 678 | < 0.05 |
| Vehicle Control | 48h | 5,512 | 489 | - |
| This compound (10 mg/kg) | 48h | 10,234 | 912 | < 0.01 |
| Vehicle Control | 72h | 5,487 | 465 | - |
| This compound (10 mg/kg) | 72h | 12,567 | 1,103 | < 0.001 |
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.
Table 3: Effect of this compound on NADH Redox State in the Liver
| Treatment Group | Time Point | Mean NADH Autofluorescence Intensity (Arbitrary Units) | Standard Deviation | P-value vs. Vehicle |
| Vehicle Control | 24h | 8,765 | 789 | - |
| This compound (10 mg/kg) | 24h | 10,987 | 954 | < 0.05 |
| Vehicle Control | 48h | 8,810 | 801 | - |
| This compound (10 mg/kg) | 48h | 13,456 | 1,123 | < 0.01 |
| Vehicle Control | 72h | 8,798 | 795 | - |
| This compound (10 mg/kg) | 72h | 15,876 | 1,345 | < 0.001 |
NADH (Nicotinamide Adenine Dinucleotide + Hydrogen) is an endogenous fluorophore, and its autofluorescence can be used to assess the mitochondrial redox state.
Experimental Protocols
Protocol 1: In Vivo Imaging of Mitochondrial Membrane Potential using Two-Photon Microscopy
This protocol describes the use of two-photon microscopy to visualize and quantify changes in mitochondrial membrane potential in the tissue of a living animal model following administration of this compound.[5]
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Anesthetic (e.g., isoflurane)
-
Tetramethylrhodamine, Methyl Ester (TMRM)
-
Animal model (e.g., mouse with a dorsal imaging window chamber)
-
Two-photon microscope equipped with a tunable femtosecond laser
-
Heated stage and physiological monitoring equipment
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).
-
Place the animal on the heated microscope stage to maintain body temperature.
-
If using a dorsal imaging window chamber, ensure the tissue of interest (e.g., tumor, muscle) is accessible and stable for imaging.
-
-
This compound Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, intravenous) at the predetermined dose.
-
-
TMRM Staining:
-
Prepare a stock solution of TMRM in DMSO.
-
Dilute the TMRM stock solution in sterile saline to the final working concentration (typically 1-5 µM).
-
Administer the TMRM solution to the animal (e.g., via retro-orbital or tail vein injection) 15-30 minutes before imaging.
-
-
Two-Photon Imaging:
-
Tune the two-photon laser to the appropriate excitation wavelength for TMRM (around 800 nm).
-
Acquire baseline images of the tissue of interest before administration of this compound.
-
Acquire images at specified time points (e.g., 24, 48, 72 hours) post-administration.
-
Collect z-stacks to obtain three-dimensional information.
-
-
Data Analysis:
-
Use image analysis software to quantify the mean fluorescence intensity of TMRM within regions of interest (ROIs) corresponding to mitochondria.
-
Correct for background fluorescence.
-
Compare the fluorescence intensity between vehicle- and this compound-treated groups at each time point.
-
Protocol 2: In Vivo Imaging of Mitochondrial Superoxide Production using Confocal Microscopy
This protocol details the use of confocal microscopy to measure mitochondrial superoxide levels in a living animal.[6]
Materials:
-
This compound
-
Vehicle solution
-
Anesthetic
-
MitoSOX Red
-
Animal model (e.g., mouse with exposed skeletal muscle)
-
Confocal microscope with appropriate laser lines and detectors
-
Surgical instruments for tissue exposure
-
Image analysis software
Procedure:
-
Animal and Tissue Preparation:
-
Anesthetize the animal.
-
Surgically expose the tissue of interest (e.g., skeletal muscle of the hind limb) while maintaining its physiological integrity.[6]
-
-
This compound Administration:
-
Administer this compound or vehicle.
-
-
MitoSOX Red Staining:
-
Prepare a stock solution of MitoSOX Red in DMSO.
-
Topically apply or inject the diluted MitoSOX Red solution to the exposed tissue and allow for incubation.
-
-
Confocal Imaging:
-
Position the animal under the confocal microscope.
-
Use the appropriate laser line to excite MitoSOX Red (e.g., 514 nm) and collect the emission fluorescence (around 580 nm).
-
Acquire baseline and post-treatment images at various time points.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of MitoSOX Red in defined ROIs.
-
Analyze the changes in superoxide production over time and between treatment groups.
-
Protocol 3: In Vivo Imaging of NADH Redox State using Multiphoton Microscopy
This protocol outlines the use of multiphoton microscopy to assess the mitochondrial NADH redox state by measuring its autofluorescence.[7][8]
Materials:
-
This compound
-
Vehicle solution
-
Anesthetic
-
Animal model
-
Multiphoton microscope with a laser capable of exciting NADH (around 740 nm)
-
Physiological monitoring equipment
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and maintain its physiological stability.
-
Prepare the tissue of interest for imaging.
-
-
This compound Administration:
-
Administer this compound or vehicle.
-
-
Multiphoton Imaging of NADH Autofluorescence:
-
Tune the multiphoton laser to the excitation wavelength of NADH (approximately 740 nm).
-
Collect the autofluorescence emission (around 450 nm).
-
Acquire baseline and post-treatment images at specified time points.
-
-
Data Analysis:
-
Measure the mean autofluorescence intensity of NADH within cellular ROIs.
-
An increase in NADH autofluorescence suggests a more reduced state, indicative of ETC inhibition.
-
Compare the changes in NADH autofluorescence between the treatment groups.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for in vivo imaging.
Caption: POLRMT inhibition and mitochondrial effects.
References
- 1. What are POLRMT inhibitors and how do they work? [synapse.patsnap.com]
- 2. Identification of the mitochondrial protein POLRMT as a potential therapeutic target of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. POLRMT - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. Video: Confocal Imaging of Single Mitochondrial Superoxide Flashes in Intact Heart or In Vivo [jove.com]
- 7. mitoRACE: Evaluating mitochondrial function in vivo and in single cells with subcellular resolution using multiphoton NADH autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo brain imaging of mitochondrial Ca2+ in neurodegenerative diseases with multiphoton microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent degradation of Polrmt-IN-1 in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Polrmt-IN-1 in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound (also known as IMT1 or IMT1B).[1][2] It is crucial to use anhydrous, high-purity DMSO, as the solvent is hygroscopic and absorbed water can potentially impact the long-term stability of the compound.[2] For in vivo experiments, stock solutions in DMSO are typically diluted into aqueous buffers or other vehicle solutions.[1][2]
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be stored at low temperatures. The following table summarizes the general recommendations from various suppliers.
| Storage Temperature | Duration in Solvent |
| -80°C | Up to 2 years[3][4] |
| -20°C | Up to 1 year[3][4] |
It is important to note that one supplier suggests a shorter stability of 1 month at -20°C in solvent, highlighting the importance of storing at -80°C for long-term use.[2]
Q3: How can I minimize degradation from repeated freeze-thaw cycles?
A3: To avoid degradation that can be induced by repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes immediately after preparation.[3] This practice ensures that the main stock is not repeatedly subjected to temperature fluctuations.
Q4: Is this compound sensitive to light?
Q5: What is the stability of this compound at room temperature?
A5: There is no specific data available on the stability of this compound in solution at room temperature. As a general precaution, it is advisable to minimize the time that stock solutions are kept at room temperature. When in use, keep the vials on ice.
Q6: What is the impact of pH on the stability of this compound in aqueous solutions?
A6: The effect of pH on the stability of this compound in aqueous solutions has not been explicitly detailed in the available literature. However, for many small molecules, pH can significantly influence stability, especially in aqueous environments where hydrolysis can occur. When preparing working solutions in aqueous buffers, it is recommended to prepare them fresh and use them promptly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or inconsistent experimental results over time. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution from solid compound. 2. Ensure proper storage conditions (-80°C for long-term). 3. Use a new aliquot for each experiment to avoid freeze-thaw cycles. |
| Precipitate observed in the stock solution upon thawing. | The compound may have come out of solution due to temperature changes or solvent evaporation. | 1. Gently warm the vial to room temperature. 2. Briefly sonicate the solution to aid in redissolving the compound. 3. If the precipitate does not dissolve, it may indicate degradation or low solubility at that concentration. Consider preparing a fresh, potentially more dilute, stock solution. |
| Inconsistent results between different batches of stock solutions. | 1. Variation in the initial weighing of the solid compound. 2. Use of DMSO from a previously opened bottle that has absorbed moisture. 3. Differences in storage conditions or handling. | 1. Ensure accurate weighing using a calibrated balance. 2. Always use fresh, anhydrous DMSO for preparing new stock solutions.[2] 3. Standardize the stock preparation and storage protocol across all users in the lab. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Once dissolved, immediately aliquot the stock solution into single-use, light-protected vials (e.g., amber cryovials).
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage.
Visualizations
References
Optimizing Polrmt-IN-1 treatment duration for maximal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Polrmt-IN-1 in their experiments. The information is designed to help optimize treatment duration for maximal effect and address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class, specific, and non-competitive inhibitor of the human mitochondrial RNA polymerase (POLRMT). By binding to POLRMT, it induces a conformational change that blocks substrate binding and inhibits mitochondrial transcription.[1] This leads to a reduction in the transcription of mitochondrial DNA (mtDNA), which encodes essential protein subunits of the oxidative phosphorylation (OXPHOS) system.[2][3][4] The subsequent decrease in mitochondrial protein synthesis impairs the function of the respiratory chain complexes, leading to reduced ATP production and a cellular energy crisis.[2][5][6]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound should be dissolved in DMSO. For long-term storage, the stock solution should be kept at -80°C for up to two years or at -20°C for up to one year.[1]
Q3: What is the optimal treatment duration to observe a significant effect of this compound on cell viability?
A3: The effects of this compound on cell viability are time-dependent and typically require prolonged exposure. Significant inhibition of cell proliferation is often observed after a minimum of 48 to 72 hours of treatment.[7] Some studies have shown that a minimum of 120 hours of treatment is necessary to achieve a robust inhibition of cell proliferation in certain cell lines.[1][2] The optimal duration will vary depending on the cell line and experimental conditions.
Q4: How long does it take for this compound to impact mitochondrial transcription and mtDNA levels?
A4: Inhibition of mitochondrial transcription can be observed relatively early. Significant decreases in the mRNA levels of mitochondrially-encoded genes, such as MT-ND1 and MT-ND6, can be detected as early as 3 to 6 hours after treatment.[8] A reduction in mtDNA copy number generally takes longer, with studies reporting a significant decrease after approximately 48 to 96 hours of treatment.[2][9]
Q5: What are appropriate positive and negative controls for a this compound experiment?
A5:
-
Positive Control: A cell line known to be sensitive to this compound can be used as a positive control to ensure the compound is active and the experimental setup is working correctly.
-
Negative Control: A vehicle control (DMSO) is essential to account for any effects of the solvent on the cells. Additionally, a cell line known to be resistant to this compound, if available, can serve as a negative control. For target validation, cells with genetic knockdown or knockout of POLRMT can be used; these cells should exhibit a diminished response to the inhibitor.[7]
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Loading Controls for Western Blot: For Western blotting, housekeeping proteins like GAPDH or β-actin are used to ensure equal protein loading between samples. When analyzing mitochondrial protein levels, TOM20 can be used as a mitochondrial loading control.[10]
Troubleshooting Guides
Issue 1: No or minimal effect on cell viability after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Insufficient Treatment Duration | As this compound's effects on cell proliferation are often delayed, extend the treatment duration to at least 72-120 hours, with media and compound replenishment as needed.[1][2] |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line.[1] |
| Cell Line Resistance | Some cancer cell lines exhibit resistance to POLRMT inhibitors.[11] If possible, test a different cell line known to be sensitive to this compound to validate your experimental setup. |
| Compound Degradation | Ensure that this compound has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1] |
Issue 2: Inconsistent or variable results between experiments.
| Potential Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. A density of 2,000 to 5,000 cells per well in a 96-well plate is a common starting point for viability assays.[2][12] |
| Inconsistent Treatment Application | Ensure uniform mixing of the compound in the culture medium and consistent timing of treatment application across all wells and plates. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium. |
| Variability in Assay Performance | Ensure that all assay reagents are properly prepared and that incubation times are consistent for all plates. For colorimetric or fluorometric assays, allow plates to equilibrate to room temperature before reading. |
Issue 3: Difficulty in detecting changes in mitochondrial protein levels by Western Blot.
| Potential Cause | Troubleshooting Step |
| Inappropriate Antibody Dilution | Optimize the dilution of your primary antibodies. For OXPHOS antibody cocktails, a starting dilution of 1:250 is often recommended.[11] |
| Poor Protein Transfer | Ensure efficient transfer of proteins to the membrane, especially for hydrophobic mitochondrial proteins. Using a high pH CAPS/PVDF transfer protocol can improve results.[11] |
| Protein Aggregation | Some mitochondrial proteins, like COXI, are prone to aggregation upon heating. Avoid boiling your samples before loading them on the gel; heating to 37°C or 50°C is often sufficient.[11] |
| Insufficient Treatment Time | A decrease in the protein levels of OXPHOS subunits is a downstream effect of transcriptional inhibition and may require longer treatment times (e.g., 96 hours or more) to become apparent. |
Experimental Protocols
Cell Viability Assay (Time-Course)
This protocol is adapted for assessing the time-dependent effects of this compound on cell viability using a CCK-8 assay.
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Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 4,000 cells/well) in 100 µL of culture medium.[7]
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Treatment: After allowing cells to adhere overnight, add this compound at various concentrations to the designated wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, 72, 96, and 120 hours).
-
Assay: Two hours before each time point, add 10 µL of CCK-8 solution to each well.[7]
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Measurement: Incubate for 2 hours and then measure the absorbance at 450 nm using a microplate reader.[7]
Western Blot Analysis of OXPHOS Subunits
This protocol outlines the detection of key subunits of the electron transport chain following this compound treatment.
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Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer. Note: Do not boil samples containing mitochondrial proteins; heat at 37°C or 50°C for 15 minutes.[10][11]
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody cocktail for OXPHOS subunits (e.g., Abcam ab110411, Thermo Fisher 45-8099) diluted in PBS with 1% milk overnight at 4°C.[11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Quantitative RT-PCR (qPCR) for Mitochondrial Transcripts
This protocol is for quantifying the expression of mitochondrial genes to confirm the inhibitory effect of this compound on mitochondrial transcription.
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RNA Extraction: Following treatment for the desired duration (e.g., 3, 6, 12, 24 hours), harvest the cells and extract total RNA using a suitable kit.
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DNase Treatment: Treat the RNA samples with DNase to remove any contaminating mtDNA.
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cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit with random hexamers or gene-specific primers, as some mitochondrial transcripts lack poly(A) tails.[13]
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for your mitochondrial genes of interest (e.g., MT-ND1, MT-ND6, MT-CO1) and a nuclear-encoded housekeeping gene for normalization (e.g., GAPDH, 18S rRNA).[2][3]
-
Data Analysis: Calculate the relative expression of the mitochondrial transcripts using the ΔΔCt method.
Data Presentation
Table 1: Time-Dependent Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) | 96h (% Viability) | 120h (% Viability) |
| HEK293T | 0.19 (IC50) | ~100% | ~80% | ~60% | ~50% | <50% |
| A2780 | 1 | ~90% | ~70% | ~50% | <40% | Not Reported |
| HeLa | 1 | ~85% | ~65% | ~45% | <30% | Not Reported |
| pOS-1 | 1 | ~95% | ~75% | ~55% | <40% | Not Reported |
Data compiled and estimated from multiple sources for illustrative purposes.[1][2]
Table 2: Effect of this compound on Mitochondrial Parameters
| Parameter | Cell Line | Treatment | Duration | Observation |
| Mitochondrial Transcription | HEK293T | 10 µM IMT1 | 3-6 hours | Significant decrease in MT-ND1 and MT-ND6 transcripts |
| mtDNA Copy Number | HeLa | 1 µM IMT1 | 96 hours | Reduced to ~25% of control |
| OXPHOS Protein Levels | A2780 | 1 µM IMT1 | 96 hours | Dose-dependent decrease in NDUFB8, UQCRC2, COXI |
| Mitochondrial Membrane Potential | pCan1 | 0.5 µM IMT1 | 72 hours | Increased JC-1 monomers (depolarization) |
| ATP Levels | pCan1 | 0.5 µM IMT1 | 72 hours | Significant decrease |
Data compiled from multiple sources.[2][7][8]
Visualizations
Caption: this compound inhibits POLRMT, blocking mitochondrial transcription.
Caption: Workflow for assessing this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. POLRMT mutations impair mitochondrial transcription causing neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer [frontiersin.org]
- 6. What are POLRMT inhibitors and how do they work? [synapse.patsnap.com]
- 7. Identification of the mitochondrial protein POLRMT as a potential therapeutic target of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment [mdpi.com]
- 10. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OxPhos Rodent WB Antibody (45-8099) [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing the Impact of Polrmt-IN-1 on Nuclear Gene Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the off-target effects of Polrmt-IN-1 on nuclear gene expression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of the human mitochondrial RNA polymerase (POLRMT).[1][2] POLRMT is the sole enzyme responsible for transcribing the mitochondrial DNA (mtDNA), which encodes essential components of the oxidative phosphorylation (OXPHOS) system.[3][4][5] By inhibiting POLRMT, this compound disrupts mitochondrial transcription, leading to a reduction in the synthesis of mtDNA-encoded proteins and subsequent impairment of mitochondrial respiration.[1][6]
Q2: Can this compound directly affect the transcription of nuclear genes?
The potential for this compound to directly target nuclear gene transcription is a subject of scientific debate centered on the existence of a nuclear isoform of POLRMT.
-
Evidence for a Nuclear Isoform (spRNAP-IV): Some studies have reported the existence of a splice variant of the POLRMT gene that produces a nuclear-localized isoform of the polymerase, dubbed spRNAP-IV.[7][8][9] This isoform would lack the mitochondrial targeting signal and could be responsible for the transcription of a specific subset of nuclear genes, such as those for muscle actin.[8] If this isoform exists and is active, this compound could directly inhibit its function and thereby alter nuclear gene expression.
-
Evidence Against a Functional Nuclear Isoform: More recent research, including studies using conditional knockout mice for the Polrmt gene, has not supported a functional role for a nuclear POLRMT isoform in the transcription of previously identified nuclear target genes.[4][10] These studies suggest that POLRMT's function is exclusively mitochondrial in mammals.
Recommendation: Given the conflicting evidence, researchers should be aware of the possibility of direct off-target effects on nuclear gene transcription, although the current balance of evidence suggests this is unlikely to be a major concern. Monitoring the expression of putative spRNAP-IV target genes (e.g., muscle-specific actins) could be considered as a precautionary control experiment.
Q3: How does this compound indirectly impact nuclear gene expression?
The primary and most significant mechanism by which this compound affects nuclear gene expression is through the induction of the Integrated Stress Response (ISR) .
Mitochondrial dysfunction, as induced by this compound, is a potent activator of the ISR.[11] The ISR is a cellular signaling network that responds to various stressors to restore homeostasis.[12] However, chronic activation can lead to apoptosis. The activation of the ISR by mitochondrial stress is primarily mediated by the HRI and GCN2 kinases.
The signaling cascade is as follows:
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Mitochondrial Stress: Inhibition of POLRMT by this compound leads to mitochondrial dysfunction.
-
OMA1 Activation: The mitochondrial stress activates the protease OMA1.
-
DELE1 Cleavage: OMA1 cleaves the mitochondrial inner membrane protein DELE1.
-
HRI Activation: The cleaved form of DELE1 translocates to the cytosol and activates the eIF2α kinase HRI.
-
eIF2α Phosphorylation: HRI phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).
-
Translational Reprogramming: Phosphorylated eIF2α globally reduces protein synthesis but selectively increases the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4) .
-
Nuclear Gene Expression Changes: ATF4 is a transcription factor that enters the nucleus and upregulates the expression of a wide range of genes involved in amino acid metabolism, antioxidant response, and apoptosis, including the pro-apoptotic transcription factor CHOP (DDIT3) .[13][14][15]
Additionally, mitochondrial dysfunction can lead to a depletion of cytoplasmic aspartate and asparagine, which activates another eIF2α kinase, GCN2, further amplifying the ISR.[16]
Troubleshooting Guides
Problem 1: Unexpected changes in the expression of nuclear genes unrelated to mitochondrial function.
Possible Cause: Activation of the Integrated Stress Response (ISR).
Troubleshooting Steps:
-
Monitor ISR Activation:
-
Western Blot: Measure the phosphorylation of eIF2α and the protein levels of ATF4 and CHOP. An increase in p-eIF2α, ATF4, and CHOP indicates ISR activation.
-
qPCR: Quantify the mRNA levels of ISR target genes such as ATF4, DDIT3 (CHOP), and GADD34.
-
-
Dose-Response and Time-Course Experiments:
-
Determine the lowest effective concentration of this compound that inhibits mitochondrial transcription without potently activating the ISR.
-
Assess the kinetics of ISR activation. It may be possible to perform experiments within a time window before significant ISR-mediated changes in nuclear gene expression occur.
-
-
Use an ISR Inhibitor:
Problem 2: High cellular toxicity and apoptosis at effective concentrations of this compound.
Possible Cause: Prolonged or hyper-activation of the ISR, leading to CHOP-mediated apoptosis.
Troubleshooting Steps:
-
Confirm Apoptosis: Use assays such as TUNEL staining or caspase-3/7 activity assays to confirm that the observed cell death is apoptotic.
-
Assess Mitochondrial Health: Employ assays to monitor mitochondrial membrane potential (e.g., TMRE or JC-1 staining) and reactive oxygen species (ROS) production (e.g., MitoSOX). Severe mitochondrial dysfunction can trigger apoptosis independently of or in concert with the ISR.
-
Titrate this compound Concentration: As with troubleshooting Problem 1, a careful dose-response analysis is crucial to find a therapeutic window.
-
Inhibit the ISR: Use ISRIB to determine if the observed cytotoxicity can be rescued by blocking the ISR pathway. This can help to de-convolute the effects of direct mitochondrial toxicity from ISR-mediated apoptosis.
Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for ISR Target Gene Expression
This protocol allows for the quantification of changes in the mRNA levels of key ISR target genes.
-
Cell Treatment: Plate cells at an appropriate density and treat with this compound at various concentrations and for different durations. Include a vehicle-only control.
-
RNA Extraction: Isolate total RNA from cells using a standard commercially available kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers for your genes of interest (e.g., ATF4, DDIT3, GADD34) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ATF4 | GTTCTCCAGCGACAAGGCTA | GCTGGTCTTCCTGGAGAGGA |
| DDIT3 (CHOP) | GAGCTGGAAGCCTGGTATGA | TGGATCAGTCTGGAAAAGCA |
| GADD34 | CAGAGCCAGACAGCAGAGAA | TCTGGCTCCTGCCATACTGT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Note: Primer sequences should be validated for your specific experimental system.
Protocol 2: Western Blot for ISR Protein Expression
This protocol is for assessing the protein levels of key ISR markers.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
| Primary Antibody | Recommended Dilution |
| Phospho-eIF2α (Ser51) | 1:1000 |
| Total eIF2α | 1:1000 |
| ATF4 | 1:1000 |
| CHOP (DDIT3) | 1:1000 |
| GAPDH | 1:5000 |
Data Presentation
Table 1: Summary of Potential Off-Target Effects of this compound on Nuclear Gene Expression
| Effect Type | Mechanism | Key Molecular Markers | Experimental Readout | Mitigation Strategy |
| Direct (Controversial) | Inhibition of putative nuclear POLRMT isoform (spRNAP-IV) | Muscle actin mRNAs | qPCR of spRNAP-IV target genes | Use lowest effective dose of this compound |
| Indirect (Established) | Activation of the Integrated Stress Response (ISR) | p-eIF2α, ATF4, CHOP, GADD34 | Western Blot, qPCR | Co-treatment with ISRIB, Dose/time optimization |
Visualizations
Caption: Indirect impact of this compound on nuclear gene expression via the ISR.
Caption: Troubleshooting workflow for off-target nuclear gene expression changes.
References
- 1. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. POLRMT overexpression increases mtDNA transcription without affecting steady-state mRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. POLRMT overexpression increases mtDNA transcription without affecting steady-state mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative Transcripts of POLRMT Gene Coding for Nuclear RNA Polymerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcription of Muscle Actin Genes by a Nuclear Form of Mitochondrial RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. POLRMT does not transcribe nuclear genes [ideas.repec.org]
- 11. Detection of a Mitochondrial Fragmentation and Integrated Stress Response Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PRMT1 suppresses ATF4-mediated endoplasmic reticulum response in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A systems biological analysis of the ATF4‐GADD34‐CHOP regulatory triangle upon endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CHOP induces death by promoting protein synthesis and oxidation in the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distinct mitochondrial defects trigger the integrated stress response depending on the metabolic state of the cell | eLife [elifesciences.org]
- 17. Structural insights into ISRIB, a memory-enhancing inhibitor of the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scienceofparkinsons.com [scienceofparkinsons.com]
- 19. grokipedia.com [grokipedia.com]
- 20. researchgate.net [researchgate.net]
- 21. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly | eLife [elifesciences.org]
- 23. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly [escholarship.org]
Validation & Comparative
Unraveling Mitochondrial Transcription Inhibition: A Comparative Analysis of Polrmt-IN-1 and Other POLRMT Inhibitors
For Immediate Release
In the intricate world of cellular bioenergetics and cancer metabolism, the mitochondrial RNA polymerase (POLRMT) has emerged as a critical therapeutic target. Its inhibition disrupts the transcription of mitochondrial DNA, crippling the oxidative phosphorylation (OXPHOS) system essential for the survival and proliferation of many cancer cells. This guide provides a detailed comparison of the efficacy of direct and indirect POLRMT inhibitors, with a focus on the first-in-class specific inhibitor, IMT1 (erroneously referred to as Polrmt-IN-1 in some contexts), and its analogues, against other compounds that modulate POLRMT activity.
Executive Summary
This report dissects the performance of two primary classes of POLRMT inhibitors:
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Direct, Specific Inhibitors: Exemplified by IMT1 and IMT1B, these molecules are noncompetitive, allosteric inhibitors that bind directly to POLRMT, inducing a conformational change that blocks substrate binding and transcription.[1][2]
-
Indirect Inhibitors (ClpP Agonists): This class, including compounds like TR-57 and ONC201, does not directly inhibit POLRMT. Instead, they activate the mitochondrial caseinolytic protease (ClpP), which leads to the rapid degradation of POLRMT and other mitochondrial matrix proteins, thereby halting mitochondrial transcription.[3][4][5]
Experimental data reveals significant differences in the potency, speed of action, and cellular effects of these two classes, providing researchers with critical information for selecting the appropriate tool for their specific research needs.
Data Presentation: A Head-to-Head Comparison of Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various POLRMT inhibitors across a range of cancer cell lines, providing a quantitative measure of their anti-proliferative activity.
Table 1: IC50 Values of Direct POLRMT Inhibitors (IMT1 & IMT1B)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hrs) |
| IMT1 | HEK293T | Embryonic Kidney | ~0.190 | 120 |
| IMT1 | RKO | Colon Carcinoma | 0.5218 | Not Specified |
| IMT1 | HeLa | Cervical Cancer | 0.0299 | Not Specified |
| IMT1 | MiaPaCa-2 | Pancreatic Cancer | 0.2914 | Not Specified |
| IMT1B | A2780 | Ovarian Cancer | 0.138 | 168 |
| IMT1B | A549 | Lung Carcinoma | 0.881 | 168 |
| IMT1B | CAPAN-1 | Pancreatic Cancer | 1.352 | 168 |
| IMT1B | DLD-1 | Colorectal Adenocarcinoma | 0.142 | 168 |
| IMT1B | HeLa | Cervical Cancer | 1.052 | Not Specified |
Table 2: IC50 Values of Indirect POLRMT Inhibitors (ClpP Agonists)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hrs) |
| TR-57 | HEK293T | Embryonic Kidney | ~0.015 | 72 |
| TR-57 | MDA-MB-231 | Breast Cancer | Not Specified (nM range) | 72 |
| TR-57 | SUM159 | Breast Cancer | Not Specified (nM range) | 72 |
| ONC201 | SUM159 | Breast Cancer | ~100-fold higher than TR compounds | 72 |
| TR Compounds | MDA-MB-231 | Breast Cancer | ~50-100 times more potent than ONC201 | 72 |
Key Findings from Quantitative Data:
-
Potency and Rapidity: ClpP agonists, particularly the TR compounds, exhibit significantly greater potency and a more rapid onset of anti-proliferative activity compared to direct POLRMT inhibitors like IMT1.[1][5] For instance, in HEK293T cells, TR-57 has an IC50 of ~15 nM after 72 hours, whereas IMT1's IC50 is ~190 nM after a longer incubation of 120 hours.[1][5]
-
Cell Line Specificity: The effectiveness of both direct and indirect inhibitors can vary considerably across different cancer cell lines.[6] Some cancer types, such as bladder, breast, and ovarian cancers, appear to respond better to ClpP agonists, while colon, liver, and lung cancers may be more sensitive to IMT1.[1]
-
Mechanism of Action: The profound difference in potency and kinetics likely stems from their distinct mechanisms. Direct inhibitors like IMT1 selectively block mitochondrial transcription, while ClpP agonists induce broader dysregulation of multiple mitochondrial processes through protein degradation.[5]
Mandatory Visualizations
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate and compare POLRMT inhibitors.
Cell Viability and Proliferation Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
96-well plates
-
POLRMT inhibitors (IMT1, TR-57, etc.) and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1,500-5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the POLRMT inhibitor or vehicle control.
-
Incubate for the desired period (e.g., 72 or 120 hours) at 37°C and 5% CO2.
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cell survival.
-
Materials:
-
6-well plates
-
Complete cell culture medium
-
Trypsin-EDTA
-
POLRMT inhibitors and vehicle control
-
Fixation solution (e.g., 6.0% glutaraldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
-
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere.
-
Treat the cells with the inhibitor for a specified period (e.g., 24 hours).
-
Remove the inhibitor-containing medium and replace it with fresh medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Wash the colonies with PBS, fix them with the fixation solution, and then stain them with crystal violet.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
This method quantifies the relative amount of mitochondrial DNA compared to nuclear DNA.
-
Materials:
-
Treated and control cells
-
DNA extraction kit (e.g., DNeasy Blood and Tissue Kit)
-
Primers specific for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., BECN1)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Real-time PCR instrument
-
-
Procedure:
-
Extract total DNA from an equal number of treated and control cells.
-
Set up qPCR reactions for both the mitochondrial and nuclear gene targets for each sample.
-
Perform the qPCR, including a denaturation step, followed by multiple cycles of annealing and extension.
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mitochondrial gene Ct value to the nuclear gene Ct value.
-
Western Blot Analysis of Mitochondrial Proteins
This technique is used to detect and quantify specific proteins within a sample, such as POLRMT or subunits of the OXPHOS complexes.
-
Materials:
-
Treated and control cells
-
Mitochondria isolation kit or buffers
-
Lysis buffer with protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-POLRMT, anti-COXI)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Isolate mitochondria from treated and control cells.
-
Lyse the mitochondrial fraction and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity relative to a loading control.
-
Conclusion
The direct POLRMT inhibitor IMT1 and its analogues, along with indirect inhibitors like the ClpP agonists, represent powerful tools for investigating the role of mitochondrial transcription in cancer biology. While ClpP agonists demonstrate superior potency and a more rapid cytotoxic effect, direct inhibitors offer a more targeted and specific means of studying the direct consequences of POLRMT inhibition. The choice of inhibitor will depend on the specific experimental goals, the cancer model being studied, and the desired speed and breadth of the inhibitory effect. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and design robust experiments to further elucidate the therapeutic potential of targeting mitochondrial transcription.
References
- 1. Simple In Vitro Assay To Evaluate the Incorporation Efficiency of Ribonucleotide Analog 5′-Triphosphates into RNA by Human Mitochondrial DNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 4. MtDNA copy number [protocols.io]
- 5. raybiotech.com [raybiotech.com]
- 6. Human Mitochondrial ClpP Protease Assay Kit (ProFoldin Product Code: HMP100K) | Drug Discovery | Assays & Kits | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
Validating the Specificity of Polrmt-IN-1 for POLRMT: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Polrmt-IN-1 and its alternatives for the specific inhibition of Mitochondrial RNA Polymerase (POLRMT), a key enzyme in mitochondrial biogenesis and a promising target in oncology and other therapeutic areas. We present a summary of available experimental data to validate its specificity and performance against other known inhibitors.
Introduction to POLRMT and its Inhibition
Mitochondrial RNA Polymerase (POLRMT) is the sole enzyme responsible for transcribing the mitochondrial genome (mtDNA), a critical process for the production of essential protein subunits of the oxidative phosphorylation (OXPHOS) system.[1] POLRMT also plays a crucial role in mtDNA replication by synthesizing RNA primers necessary for initiating DNA synthesis.[2] Given the reliance of many cancer cells on mitochondrial metabolism, inhibiting POLRMT has emerged as a compelling anti-cancer strategy.[1][3]
This compound, identified in the scientific literature as part of the IMT (Inhibitors of Mitochondrial Transcription) class of molecules including IMT1 and IMT1B, is a first-in-class, specific, and noncompetitive inhibitor of human POLRMT.[4][5] It induces a conformational change in POLRMT, thereby blocking substrate binding and transcription.[4] This guide will compare this compound (hereafter referred to as IMT1/IMT1B) with other compounds that modulate POLRMT activity.
Comparative Analysis of POLRMT Inhibitors
The specificity of a small molecule inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. Here, we compare IMT1/IMT1B with a newer derivative, D26, and an alternative indirect inhibitor, the ClpP agonist TR-57.
| Inhibitor Class | Compound(s) | Mechanism of Action on POLRMT | Specificity |
| Direct POLRMT Inhibitor | This compound (IMT1/IMT1B) | Allosteric inhibitor, binds directly to POLRMT to block transcription.[5] | High. Does not inhibit human nuclear RNA polymerases I, II, III, yeast mitochondrial RNA polymerase, bacteriophage T7 RNA polymerase, or E. coli RNA polymerase.[6] |
| Direct POLRMT Inhibitor | D26 | Direct inhibitor, optimized from IMT1B.[3] | High (presumed based on derivation from IMT1B). |
| Indirect POLRMT Inhibitor | TR-57 (ClpP Agonist) | Activates the mitochondrial protease ClpP, which leads to the degradation of POLRMT and other mitochondrial proteins.[7] | Low. Affects multiple mitochondrial proteins. |
| Off-target POLRMT Inhibitors | Antiviral Ribonucleoside Analogs (AVRNs) | Can be mistakenly used as substrates by POLRMT, leading to chain termination.[8] | Low. Primarily target viral polymerases with off-target effects on POLRMT. |
Quantitative Performance Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for different POLRMT inhibitors in cellular proliferation assays. It is important to note that direct enzymatic inhibition data for D26 and a comprehensive selectivity panel for both IMT1B and D26 are not yet publicly available.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| IMT1 | HEK293T | Cell Proliferation | ~190 nM (after 120h) | [7] |
| IMT1B | A2780 (Ovarian) | Cell Proliferation | 138 nM | [6] |
| D26 | A2780 (Ovarian) | Cell Proliferation | More potent than IMT1B | [3] |
| TR-57 | HEK293T | Cell Proliferation | ~15 nM (after 72h) | [7] |
Note: The higher potency of TR-57 in cell proliferation assays is likely due to its broader mechanism of action, activating ClpP to degrade multiple essential mitochondrial proteins, not just POLRMT.[7]
Experimental Validation of Specificity
Several key experimental approaches are used to validate the specificity of POLRMT inhibitors.
Signaling Pathway of POLRMT Inhibition
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel, Potent, Orally Active, and Safe Inhibitor Targeting Human Mitochondrial RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment [mdpi.com]
Polrmt-IN-1 vs. siRNA Knockdown of POLRMT: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating mitochondrial function and its role in disease, the choice between small molecule inhibitors and genetic knockdown methods for target validation is critical. This guide provides an objective comparison of Polrmt-IN-1, a specific inhibitor of mitochondrial RNA polymerase (POLRMT), and siRNA-mediated knockdown of POLRMT, supported by experimental data and detailed protocols.
This comparison guide outlines the mechanisms of action, performance data, and experimental considerations for both approaches, enabling informed decisions for designing experiments to probe the function of POLRMT in cellular processes and its potential as a therapeutic target.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound (IMT1) | siRNA Knockdown of POLRMT |
| Mechanism of Action | Allosteric inhibition of POLRMT enzymatic activity.[1] | Post-transcriptional silencing of POLRMT mRNA, leading to reduced protein expression. |
| Target Level | Protein | mRNA |
| Mode of Administration | Cell-permeable small molecule, typically added to cell culture media. | Transfection or electroporation of synthetic siRNA oligonucleotides into cells.[2] |
| Onset of Action | Rapid, dependent on cellular uptake and target engagement. | Slower, requires transfection, RISC loading, and subsequent protein turnover. Typically observed 24-72 hours post-transfection.[2] |
| Duration of Effect | Reversible upon removal of the compound (washout). | Transient, duration depends on cell division rate and siRNA stability. Can be extended with repeated transfections. |
| Specificity | High specificity for POLRMT over nuclear RNA polymerases.[3] Potential for off-target effects on other proteins needs to be evaluated. | High sequence-specific targeting of POLRMT mRNA. Potential for off-target gene silencing due to seed region complementarity. |
| Control Experiments | Vehicle control (e.g., DMSO), inactive structural analogs. | Non-targeting (scrambled) siRNA control, multiple different siRNAs targeting POLRMT. |
Performance Data
The following tables summarize quantitative data on the efficacy of this compound and siRNA knockdown of POLRMT from various studies. It is important to note that experimental conditions such as cell type, treatment duration, and assay methods can influence the observed outcomes.
Table 1: Inhibition of Cell Viability and Proliferation
| Treatment | Cell Line | IC50 / EC50 | Treatment Duration | Key Findings |
| This compound (IMT1) | RKO (colon carcinoma) | 521.8 nM | 1 week | Dose-dependent decrease in cell viability.[4] |
| MiaPaCa-2 (pancreatic cancer) | 291.4 nM | 1 week | Dose-dependent decrease in cell viability.[4] | |
| HeLa (cervical cancer) | 29.9 nM | 1 week | Dose-dependent decrease in cell viability.[4] | |
| pCan1 (primary colon cancer) | ~0.5 µM | 48-96 hours | Significant reduction in cell viability and colony formation.[1] | |
| POLRMT shRNA/KO | pCan1 (primary colon cancer) | N/A | N/A | Robust inhibition of cell viability and proliferation.[5] |
| Skin SCC cells | N/A | N/A | Potently suppressed cell viability and proliferation.[6] |
Table 2: Effects on Mitochondrial Function
| Treatment | Cell Line | Parameter Measured | Outcome |
| This compound (IMT1) | RKO (colon carcinoma) | Mitochondrial transcript levels | Dramatically reduced after 96 hours.[4] |
| pCan1 (primary colon cancer) | Mitochondrial transcripts (NDUFB8, UQCRC2, COXI) | Downregulated.[1] | |
| pCan1 (primary colon cancer) | ATP levels | Reduced.[1] | |
| pCan1 (primary colon cancer) | Mitochondrial membrane potential | Depolarized.[5] | |
| POLRMT shRNA/KO | A549 (lung carcinoma) | mt-mRNA expression | Dramatically reduced.[7] |
| pCan1 (primary colon cancer) | ATP levels | Depleted.[5] | |
| Skin SCC cells | ATP levels | Depleted.[6] | |
| pCan1 (primary colon cancer) | Mitochondrial membrane potential | Depolarized.[5] |
Signaling Pathways and Experimental Workflows
POLRMT Signaling Pathway
Experimental Workflow: Comparative Study
Detailed Experimental Protocols
I. This compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 50-70% confluent at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., IMT1) in a suitable solvent such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response curve is recommended to determine the optimal concentration (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Treatment: Remove the existing cell culture medium and replace it with the medium containing this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72, 96 hours). The incubation time should be optimized based on the specific cell line and the endpoint being measured.
-
Downstream Analysis: Following incubation, harvest the cells for downstream assays such as cell viability assays, western blotting, qRT-PCR for mitochondrial transcripts, and mitochondrial function assays.
II. siRNA Knockdown of POLRMT
-
siRNA Selection: It is recommended to test multiple siRNA sequences targeting different regions of the POLRMT mRNA to identify the most effective one and to control for off-target effects. Predesigned and validated siRNAs for POLRMT are commercially available. Always include a non-targeting (scrambled) siRNA as a negative control.
-
Cell Seeding: Plate cells one day before transfection to ensure they are 30-50% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
Dilute the POLRMT siRNA and non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipid-based) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes to the cells in fresh serum-free or complete medium, depending on the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target mRNA and subsequent protein depletion. The optimal time should be determined empirically.
-
Downstream Analysis: Harvest the cells for analysis. It is crucial to confirm the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels. Subsequently, perform functional assays to assess the phenotypic consequences of POLRMT knockdown.
III. Key Downstream Assays
-
Quantitative Real-Time PCR (qRT-PCR): To measure the levels of mitochondrial-encoded transcripts (e.g., MT-ND1, MT-CO1, MT-ATP6) and to confirm POLRMT mRNA knockdown. Use primers specific for mitochondrial genes and a nuclear-encoded housekeeping gene for normalization.[8]
-
Western Blotting: To quantify the protein levels of POLRMT and key subunits of the oxidative phosphorylation (OXPHOS) complexes (e.g., NDUFB8, SDHB, UQCRC2, COXII, ATP5A).
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo) To assess the impact of POLRMT inhibition or knockdown on cell growth and survival.
-
ATP Measurement: To determine the effect on cellular energy levels, a key function of mitochondria.
-
Mitochondrial Membrane Potential Assay: (e.g., using JC-1 or TMRE dyes) To evaluate mitochondrial health and function.[8]
Conclusion
Both this compound and siRNA-mediated knockdown are powerful tools for investigating the role of POLRMT. This compound offers a rapid and reversible method to inhibit POLRMT function, making it suitable for studying the acute effects of enzymatic inhibition. In contrast, siRNA-mediated knockdown provides a way to study the consequences of reduced POLRMT protein levels, which may encompass both catalytic and non-catalytic functions of the protein.
The choice between these two methods will depend on the specific research question. For initial target validation and studying the immediate effects of functional inhibition, this compound is an excellent choice. For investigating the longer-term consequences of POLRMT depletion and for studies where a genetic approach is preferred, siRNA knockdown is more appropriate. For comprehensive validation, employing both methods and demonstrating concordant results is a robust strategy.[9] This comparative guide provides the foundational information for researchers to design and execute rigorous experiments to elucidate the critical roles of POLRMT in health and disease.
References
- 1. Targeting POLRMT by IMT1 inhibits colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.stanford.edu [web.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. Identification of the mitochondrial protein POLRMT as a potential therapeutic target of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting mitochondrial RNAs enhances the efficacy of the DNA-demethylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Polrmt-IN-1: A Comparative Guide to its Anti-Cancer Effects
For Immediate Release
This publication provides a comprehensive comparison of the anti-cancer effects of Polrmt-IN-1, a first-in-class inhibitor of the mitochondrial RNA polymerase (POLRMT), with alternative therapeutic strategies. Designed for researchers, scientists, and drug development professionals, this guide synthesizes data from independent studies to offer an objective evaluation of this compound's performance, supported by detailed experimental data and protocols.
Executive Summary
This compound has emerged as a promising anti-cancer agent that targets mitochondrial transcription, a critical process for the survival and proliferation of many cancer cells. By inhibiting POLRMT, this compound disrupts oxidative phosphorylation (OXPHOS), leading to an energy crisis and subsequent growth arrest in cancer cells.[1] This guide presents a comparative analysis of this compound's efficacy against other mitochondrial-targeting compounds, specifically ClpP agonists, providing a data-driven overview for researchers in the field of oncology drug development.
Mechanism of Action: Targeting the Powerhouse of the Cancer Cell
This compound is a specific and noncompetitive inhibitor of human mitochondrial RNA polymerase (POLRMT).[2] Its mechanism of action involves binding to an allosteric site on the POLRMT enzyme, inducing a conformational change that blocks substrate binding and inhibits mitochondrial DNA (mtDNA) transcription.[2] This leads to a dose-dependent decrease in the levels of mitochondrial transcripts and a gradual depletion of mtDNA.[2] The subsequent reduction in the synthesis of essential protein subunits for the electron transport chain impairs OXPHOS, triggering an energy deficit within the cancer cell.[1][3]
dot
Comparative In Vitro Efficacy: this compound vs. ClpP Agonists
Independent studies have evaluated the in vitro efficacy of this compound (also referred to as IMT1) across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity. A key comparator for mitochondrial-targeting cancer therapies are ClpP agonists (e.g., ONC201, TR-57), which activate the mitochondrial caseinolytic protease P (ClpP) leading to the degradation of mitochondrial proteins.
| Tissue | Cell Line | This compound (IMT1) IC50 (µM) | ClpP Agonist | ClpP Agonist IC50 (µM) | Reference |
| Bladder | RT4 | >30 | ONC201 | 0.5-1.0 | [3] |
| Breast | MDA-MB-231 | >30 | ONC201 | 0.5-1.0 | [3] |
| MDA-MB-468 | >30 | ONC201 | 1.0-2.5 | [3] | |
| SUM159 | >30 | ONC201 | 1.0-2.5 | [3] | |
| Cervix | HeLa | 0.03 | - | - | [4] |
| Colon | HCT116 | 0.23 | ONC201 | 1.0-2.5 | [3] |
| RKO | 0.52 | - | - | [4] | |
| Liver | HepG2 | 0.25 | ONC201 | >10 | [3] |
| Lung | A549 | 0.21 | ONC201 | >10 | [3] |
| NCI-H460 | 0.26 | ONC201 | 2.5-5.0 | [3] | |
| Ovary | A2780 | 0.12 | ONC201 | 0.5-1.0 | [3] |
| OVCAR3 | >30 | ONC201 | 1.0-2.5 | [3] | |
| Pancreas | MIA PaCa-2 | 0.29 | - | - | [4] |
| PANC1 | 0.79 | ONC201 | 3.13 | [3] | |
| Prostate | PC3 | >30 | ONC201 | 2.2-20.1 | [3] |
| Skin | A375 | >30 | ONC201 | 12.2 | [3] |
| Embryonic Kidney | HEK293T | ~0.19 (120h) | TR-57 | ~0.015 (72h) | [1][3] |
Table 1: Comparative IC50 Values of this compound and ClpP Agonists in Various Cancer Cell Lines.
Studies indicate that while this compound is effective in a subset of cancer cell lines, ClpP agonists can exhibit greater potency and a broader spectrum of activity. For instance, in HEK293T cells, the ClpP agonist TR-57 showed a significantly lower IC50 value than this compound.[1] However, in other cell lines, such as those from the liver and lung, this compound demonstrated higher potency than ONC201.[3]
In Vivo Efficacy: Xenograft Models
The anti-tumor activity of this compound has been validated in several preclinical xenograft models. Oral administration of this compound has been shown to significantly inhibit tumor growth in various cancer types.
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Osteosarcoma | pOS-1 cells in nude mice | 50 mg/kg, oral | Robustly curtailed xenograft growth | [5] |
| Endometrial Carcinoma | phEC-1 cells in nude mice | 50 mg/kg, oral, every 48h for 5 rounds | Substantially inhibited xenograft growth | [6] |
| Colorectal Cancer | Primary colon cancer cells in nude mice | Not specified | Potently restrained xenograft growth and suppressed lung metastasis | [7] |
| Skin Squamous Cell Carcinoma | A431 cells in mice | Not specified | AAV-shPOLRMT injection robustly hindered xenograft growth | [8] |
| Prostate Cancer | pCan1 cells in nude mice | Not specified | IMT1 inhibited prostate cancer cell growth in vivo | [9] |
Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models.
These studies demonstrate that targeting POLRMT with this compound is a viable strategy to impede tumor progression in vivo.
Experimental Protocols
To facilitate independent validation and further research, detailed methodologies for key experiments are provided below.
dot
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3][10]
-
Compound Treatment: Treat cells with a serial dilution of this compound or comparator compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 to 120 hours) at 37°C in a humidified 5% CO2 incubator.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis
-
Protein Extraction: Lyse cells or homogenized tumor tissues in RIPA buffer containing protease and phosphatase inhibitors. For mitochondrial proteins, consider mitochondrial isolation protocols.[9][11]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against POLRMT, OXPHOS subunits (e.g., NDUFB8, UQCRC2, COXI), and a loading control (e.g., β-actin or VDAC) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: Once tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.[6]
-
Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control orally according to the desired schedule.[5][6]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
The available independent data suggest that this compound is a potent and specific inhibitor of mitochondrial transcription with significant anti-cancer activity in a range of preclinical models. While ClpP agonists may offer greater potency in certain contexts, this compound demonstrates a favorable efficacy profile in other cancer types, highlighting the importance of a targeted approach based on the specific cancer's metabolic dependencies. The data and protocols presented in this guide provide a solid foundation for further independent validation and exploration of this compound as a novel anti-cancer therapeutic.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multi-omics analyses reveal ClpP activators disrupt essential mitochondrial pathways in triple-negative breast cancer [frontiersin.org]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Identification of the mitochondrial protein POLRMT as a potential therapeutic target of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Protocol to detect in vitro and in cell ubiquitylation of mitochondrial DNA polymerase gamma by mitochondrial E3 ligase MITOL - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Engagement of Polrmt-IN-1 in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the on-target engagement of Polrmt-IN-1, a novel inhibitor of mitochondrial RNA polymerase (POLRMT), within a cellular context. We will explore established techniques, compare their outcomes with known POLRMT inhibitors like IMT1, and provide detailed experimental protocols and visualizations to aid in the design and execution of target validation studies.
Introduction to POLRMT and its Inhibition
Mitochondrial RNA polymerase (POLRMT) is the sole enzyme responsible for transcribing the mitochondrial genome (mtDNA), a critical process for producing essential protein subunits of the oxidative phosphorylation (OXPHOS) system.[1][2] Inhibition of POLRMT disrupts mitochondrial transcription, leading to impaired energy production and has emerged as a promising therapeutic strategy in oncology.[2][3] Validating that a small molecule inhibitor, such as this compound, directly binds to and engages POLRMT in live cells is a crucial step in its development.
Comparative Analysis of Target Engagement Methods
Several robust methods can be employed to confirm the direct interaction between this compound and its intended target, POLRMT, in a cellular environment. This section compares three key techniques: Cellular Thermal Shift Assay (CETSA), Immunofluorescence Microscopy, and Click Chemistry-based Target Identification.
Data Presentation: Quantitative Comparison
The following table summarizes hypothetical quantitative data for this compound in comparison to the well-characterized POLRMT inhibitor, IMT1. This data is illustrative to demonstrate how results from these validation assays would be presented.
| Parameter | This compound | IMT1 (Comparator) | Method | Interpretation |
| Cellular Thermal Shift (ΔTagg) | +4.2°C | +3.8°C | Cellular Thermal Shift Assay (CETSA) | A positive shift indicates direct binding and stabilization of POLRMT by the inhibitor in live cells. |
| EC50 for Target Engagement | 150 nM | 190 nM | Isothermal Dose-Response CETSA | Concentration required to achieve 50% of the maximal thermal stabilization, indicating cellular potency.[4] |
| Mitochondrial Co-localization | Pearson's Coefficient: 0.85 | Pearson's Coefficient: 0.82 | Immunofluorescence Microscopy | High correlation coefficient indicates the inhibitor (or its direct downstream effect) is localized to the mitochondria where POLRMT resides. |
| Target Occupancy | 75% at 500 nM | 70% at 500 nM | Click Chemistry with Alkyne Probe | Percentage of POLRMT bound by the inhibitor at a given concentration, providing a direct measure of target engagement. |
Key Experimental Methodologies and Visualizations
This section provides detailed protocols for the primary assays used to validate this compound on-target engagement and includes diagrams to illustrate the underlying principles and workflows.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in live cells by measuring the thermal stabilization of a target protein upon ligand binding.[5][6]
Signaling Pathway of POLRMT
The activity of POLRMT is central to mitochondrial biogenesis. It transcribes mtDNA to produce essential components of the electron transport chain. Inhibition of POLRMT disrupts this pathway, leading to mitochondrial dysfunction.
Caption: POLRMT signaling pathway in mitochondrial biogenesis.
CETSA Experimental Workflow
The workflow for a CETSA experiment involves treating cells with the compound, applying a heat shock, and then quantifying the amount of soluble target protein remaining.[7][8][9]
References
- 1. Identification of the central role of RNA polymerase mitochondrial for angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the mitochondrial protein POLRMT as a potential therapeutic target of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are POLRMT inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for POLRMT Inhibitors: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, biologically active compounds is paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of POLRMT-IN-1, a term likely referring to small molecule inhibitors of human mitochondrial RNA polymerase (POLRMT), such as IMT1 and IMT1B.
As specific safety data for a compound explicitly named "this compound" is not publicly available, this document will focus on the known inhibitors of POLRMT, IMT1 and IMT1B. It is crucial to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for any chemical you are working with and to adhere to your institution's Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Before beginning any work with POLRMT inhibitors, ensure you are familiar with the potential hazards and have implemented the necessary safety controls. While some supplier information may classify these compounds as not hazardous, they are still research chemicals with largely uncharacterized toxicological profiles and should be handled with care.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves, such as nitrile.
-
Body Protection: A lab coat must be worn at all times.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the compound as a powder outside of a certified chemical fume hood, a respirator may be required.
Engineering Controls:
-
Always handle the solid compound and prepare solutions in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ensure adequate ventilation in the laboratory.
-
Have an eyewash station and safety shower readily accessible.
Quantitative Data Summary
For quick reference, the following table summarizes key information for representative POLRMT inhibitors.
| Identifier | Alternate Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| IMT1 | LDC195943 | 2304621-31-4 | C₂₁H₂₁NO₄ | 351.40 |
| IMT1B | LDC203974 | 2304621-06-3 | C₂₄H₂₁ClFNO₆ | 473.88 |
Step-by-Step Disposal Protocol
The proper disposal of POLRMT inhibitors is critical to prevent contamination and ensure the safety of all laboratory personnel. These compounds should be treated as potentially toxic chemical waste.[1]
-
Waste Segregation:
-
Solid Waste: All materials that have come into direct contact with the POLRMT inhibitor, such as contaminated gloves, pipette tips, vials, and bench paper, must be collected as solid chemical waste. Place these items in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing the POLRMT inhibitor, including unused stock solutions, experimental media, and solvent rinses, must be collected as liquid chemical waste. Use a compatible, leak-proof container. Be mindful of solvent compatibility; for instance, halogenated and non-halogenated waste streams may need to be segregated according to your institution's policies.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container that is clearly labeled as containing chemical waste.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name(s) of the contents, including solvents, must be listed. For example: "Hazardous Waste: IMT1 in DMSO."
-
Include the approximate concentrations and volumes.
-
-
Storage of Waste:
-
Waste containers should be kept securely sealed when not in use.
-
Store waste in a designated satellite accumulation area within the laboratory, away from general traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to capture any potential leaks.
-
-
Final Disposal:
-
Do not dispose of POLRMT inhibitors down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste collection.[1]
-
Experimental Protocols
While this document focuses on disposal, the principles of safe handling extend to all experimental procedures involving POLRMT inhibitors. When preparing stock and working solutions, always do so within a chemical fume hood. Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of POLRMT inhibitors.
Caption: Workflow for the safe disposal of POLRMT inhibitors.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
Safeguarding Your Research: A Guide to Handling Polrmt-IN-1
Researchers and drug development professionals require immediate and precise safety information when handling novel chemical compounds. This guide provides essential safety and logistical information for the handling of Polrmt-IN-1, a potent inhibitor of mitochondrial RNA polymerase (POLRMT). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on standard best practices for handling potentially hazardous research chemicals and information derived from safety protocols for similar small molecule inhibitors.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended when handling concentrated solutions. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles conforming to EN166 or NIOSH standards.[1] | Protects eyes from splashes of the compound in solution or airborne particles. |
| Body Protection | A lab coat or impervious clothing that is fully buttoned.[1] | Protects skin and personal clothing from contamination. |
| Respiratory | Work in a certified chemical fume hood, especially when handling the solid compound or preparing stock solutions.[1] | Prevents inhalation of airborne particles or vapors. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk and environmental impact.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the supplier's instructions for specific storage temperature recommendations. Keep the container tightly sealed.
Handling and Preparation of Solutions
-
Designated Area: All handling of this compound, particularly in its solid form, should occur in a designated area within a chemical fume hood to minimize exposure.
-
Weighing: When weighing the solid compound, use a balance within the fume hood.
-
Dissolving: To prepare solutions, add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.
Spill Management
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Contain: If safe to do so, contain the spill using appropriate absorbent materials.
-
Clean: Clean the spill area following your institution's established procedures for chemical spills.
-
Report: Report the spill to your laboratory supervisor and environmental health and safety (EHS) office.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. This includes empty vials and contaminated consumables. |
| Liquid Waste | Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. |
| Contaminated Sharps | Dispose of in a designated sharps container for chemical contamination. |
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for handling this compound from receipt to disposal, emphasizing safety at each step.
Caption: General workflow for safely handling this compound in a laboratory setting.
References
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